Dxd-d5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-[(10S,23S)-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-10-(1,1,2,2,2-pentadeuterioethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O6/c1-3-26(35)15-6-19-23-13(8-30(19)24(33)14(15)10-36-25(26)34)22-17(28-20(32)9-31)5-4-12-11(2)16(27)7-18(29-23)21(12)22/h6-7,17,31,35H,3-5,8-10H2,1-2H3,(H,28,32)/t17-,26-/m0/s1/i1D3,3D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXLYXLUCNZSAA-YJVIAYTMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Trastuzumab Deruxtecan (T-DXd)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trastuzumab deruxtecan (B607063) (T-DXd), commercially known as Enhertu®, is a next-generation antibody-drug conjugate (ADC) that has demonstrated significant clinical efficacy in the treatment of HER2-expressing solid tumors. This technical guide provides a comprehensive overview of the core mechanism of action of T-DXd, detailing its molecular components, cellular uptake, payload delivery, and cytotoxic effects. The document includes a compilation of quantitative data from preclinical and clinical studies, detailed methodologies for key experimental assays, and visualizations of the critical pathways and processes involved.
Molecular Composition and Design
T-DXd is a sophisticated ADC meticulously engineered for targeted delivery of a potent cytotoxic payload to cancer cells overexpressing the human epidermal growth factor receptor 2 (HER2).[1][2] Its structure consists of three primary components:
-
The Antibody: A humanized anti-HER2 IgG1 monoclonal antibody, identical in amino acid sequence to trastuzumab. This component provides high-affinity binding to the extracellular domain of the HER2 receptor, ensuring target specificity.[1] The antibody component itself can mediate antibody-dependent cell-mediated cytotoxicity (ADCC) and inhibit HER2 signaling.[1][3]
-
The Payload: Deruxtecan (DXd), a derivative of exatecan, is a highly potent topoisomerase I inhibitor.[1] DXd exhibits a 10-fold higher inhibitory potency against topoisomerase I compared to SN-38, the active metabolite of irinotecan.[1] Its high membrane permeability is a key factor in its potent bystander anti-tumor effect.[1]
-
The Linker: A tumor-selective, cleavable tetrapeptide-based linker (Gly-Gly-Phe-Gly, GGFG) connects the antibody to the payload.[4] This linker is designed to be stable in the systemic circulation, minimizing premature release of the cytotoxic payload and associated off-target toxicities.[4] It is efficiently cleaved by lysosomal proteases, such as cathepsins B and L, which are often upregulated in the tumor microenvironment.[4][5]
A key design feature of T-DXd is its high drug-to-antibody ratio (DAR) of approximately 8, which is achieved through a proprietary conjugation technology.[1] This high DAR ensures the delivery of a lethal concentration of the cytotoxic payload to the target cancer cells.
Mechanism of Action: A Step-by-Step Cascade
The antitumor activity of T-DXd is a multi-step process that begins with targeted binding and culminates in cancer cell death and the elimination of neighboring tumor cells.
HER2 Binding and Internalization
The trastuzumab component of T-DXd binds with high affinity to the HER2 receptor on the surface of tumor cells.[6] This binding not only inhibits HER2-mediated signaling pathways but also triggers the internalization of the entire ADC-HER2 complex via receptor-mediated endocytosis.[1][2] The rate and extent of internalization are critical for the subsequent delivery of the cytotoxic payload. Studies have shown that T-DXd is efficiently internalized into HER2-expressing cancer cells.[7]
Lysosomal Trafficking and Linker Cleavage
Following internalization, the T-DXd-HER2 complex is trafficked to the lysosomes, which are acidic organelles rich in degradative enzymes.[4] Within the lysosomes, the tetrapeptide linker is cleaved by cathepsins, primarily cathepsin B and L, which are highly active in the tumor microenvironment.[4][8] This enzymatic cleavage releases the cytotoxic payload, DXd, into the cytoplasm of the cancer cell.[4]
Topoisomerase I Inhibition and DNA Damage
Once released, DXd, a potent topoisomerase I inhibitor, translocates to the nucleus.[1] Topoisomerase I is a crucial enzyme that relaxes supercoiled DNA during replication and transcription. DXd stabilizes the covalent complex between topoisomerase I and DNA, leading to the accumulation of single-strand breaks.[9] These single-strand breaks are converted into lethal double-strand breaks during DNA replication, triggering a robust DNA damage response (DDR).[5][10]
Cell Cycle Arrest and Apoptosis
The extensive DNA damage induced by DXd activates cell cycle checkpoints, leading to G2/M phase arrest.[5] This cell cycle arrest prevents the damaged cells from proceeding through mitosis. Ultimately, the overwhelming DNA damage activates the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and cleavage of poly (ADP-ribose) polymerase (PARP), culminating in programmed cell death.[5][10]
The Bystander Effect: Amplifying Antitumor Activity
A distinguishing feature of T-DXd is its potent bystander killing effect.[6] The released DXd payload is highly membrane-permeable, allowing it to diffuse out of the targeted HER2-positive cancer cell and into the surrounding tumor microenvironment.[1] This allows DXd to penetrate and kill adjacent tumor cells, including those with low or no HER2 expression.[6] This bystander effect is crucial for overcoming tumor heterogeneity and eradicating a larger population of cancer cells.[11] Recent evidence also suggests that extracellular cleavage of the T-DXd linker by proteases like cathepsin L in the tumor microenvironment can contribute to the release of DXd and enhance the bystander effect.[5][12]
Signaling Pathways and Immunomodulatory Effects
The mechanism of action of T-DXd extends beyond direct cytotoxicity and involves the modulation of key signaling pathways and the activation of an anti-tumor immune response.
DNA Damage Response (DDR) Pathway
DXd-induced DNA double-strand breaks lead to the activation of the DDR pathway. This is evidenced by the increased phosphorylation of key DDR proteins such as CHK1 and the formation of γH2AX foci, a marker of DNA double-strand breaks.[5][10] The sustained activation of the DDR pathway contributes to cell cycle arrest and apoptosis.
Apoptosis Pathway
T-DXd triggers the intrinsic pathway of apoptosis. The accumulation of DNA damage leads to the activation of pro-apoptotic proteins and the executioner caspase-3.[5] Cleavage of PARP by activated caspase-3 is a hallmark of this process.[13]
cGAS-STING Pathway and Immune Activation
Recent studies have shown that T-DXd can activate the cGAS-STING pathway in cancer cells.[14][15] The presence of cytosolic DNA fragments resulting from DXd-induced DNA damage is sensed by cGAS, leading to the production of cGAMP and the activation of STING. This, in turn, triggers a type I interferon response, which can enhance the immunogenicity of the tumor and promote an anti-tumor immune response.[14] T-DXd has also been shown to induce immunogenic cell death (ICD), leading to the release of damage-associated molecular patterns (DAMPs) that can further stimulate the immune system.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the preclinical and clinical activity of T-DXd.
Table 1: In Vitro Cytotoxicity of Deruxtecan (DXd) and T-DXd
| Cell Line | Cancer Type | HER2 Expression | IC50 (DXd) | IC50 (T-DXd) | Reference |
| KPL-4 | Breast Cancer | High | - | < 100 nM | [4] |
| MCF-7 | Breast Cancer | Negative | - | > 100 nM | [4] |
| Gastric Cancer Cell Lines | Gastric Cancer | Various | - | Calculated in 63.3% of cell lines | [16][17] |
| NCI-N87 | Gastric Cancer | High | - | Calculated | [16][17] |
Table 2: Clinical Efficacy of T-DXd from the DESTINY-Breast01 Trial
| Parameter | Result | Reference |
| Objective Response Rate (ORR) | 60.9% | [14][18][19] |
| Median Duration of Response (DoR) | 14.8 months (initial); 20.8 months (updated) | [8][14] |
| Median Progression-Free Survival (PFS) | 16.4 months (initial); 19.4 months (updated) | [8][14] |
| Disease Control Rate (DCR) | 97.3% | [14] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of T-DXd.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the concentration of T-DXd that inhibits the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells with varying levels of HER2 expression are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[1][20]
-
T-DXd Treatment: Cells are treated with a serial dilution of T-DXd or a control antibody for a specified period (e.g., 72-144 hours).[20][21]
-
Reagent Addition: MTT or XTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[1][20]
-
Solubilization (for MTT): A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.[1]
-
Absorbance Reading: The absorbance is measured using a microplate reader at the appropriate wavelength.[1]
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting the dose-response curve.[21]
Immunofluorescence Assay for ADC Internalization
Objective: To visualize and quantify the internalization of T-DXd into cancer cells.
Methodology:
-
Cell Culture: Cells are grown on coverslips or in chamber slides.
-
T-DXd Incubation: Cells are incubated with fluorescently labeled T-DXd for various time points at 37°C to allow for internalization. A control is kept at 4°C to inhibit endocytosis.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100 to allow antibody access to intracellular compartments.[22]
-
Staining: If T-DXd is not pre-labeled, a primary antibody against the human IgG component of T-DXd is used, followed by a fluorescently labeled secondary antibody. Nuclear and lysosomal markers can also be used for co-localization studies.
-
Imaging: Images are acquired using a fluorescence or confocal microscope.
-
Analysis: The intensity and localization of the fluorescence signal are analyzed to determine the extent of internalization and subcellular distribution.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of T-DXd in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice.[23]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
T-DXd Administration: Mice are randomized into treatment and control groups. T-DXd is administered intravenously at a specified dose and schedule.[23]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.[23]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for biomarkers of apoptosis and proliferation).[23]
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Visualizations
Mechanism of Action of T-DXd
Caption: The multi-step mechanism of action of Trastuzumab Deruxtecan (T-DXd).
DNA Damage Response and Apoptosis Pathway
Caption: Signaling cascade initiated by DXd leading to apoptosis.
Experimental Workflow for In Vitro Bystander Effect Assay
Caption: Workflow for quantifying the bystander effect of T-DXd in vitro.
Conclusion
Trastuzumab deruxtecan represents a significant advancement in the field of antibody-drug conjugates, demonstrating remarkable efficacy in treating HER2-expressing cancers. Its sophisticated design, featuring a high DAR, a potent topoisomerase I inhibitor payload, and a tumor-selective cleavable linker, underpins its robust mechanism of action. The multi-faceted anti-tumor activity, encompassing direct cytotoxicity, potent bystander killing, and immunomodulatory effects, provides a strong rationale for its clinical utility in a broad range of patients. This technical guide serves as a comprehensive resource for understanding the intricate molecular and cellular processes that drive the therapeutic efficacy of T-DXd.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datasourcebydaiichisankyo.com [datasourcebydaiichisankyo.com]
- 5. DNA damage and Nuclear Anaplasia Induced by Trastuzumab Deruxtecan in Cancer Cells with Variable HER2 Expression and Homologous Recombination Deficiency Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trastuzumab Deruxtecan for Metastatic HER2-Low Breast Cancer - NCI [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. iphasebiosci.com [iphasebiosci.com]
- 9. researchgate.net [researchgate.net]
- 10. e-crt.org [e-crt.org]
- 11. agilent.com [agilent.com]
- 12. dovepress.com [dovepress.com]
- 13. A tipping-point for apoptosis following dual inhibition of HER2 signaling network by T-DM1 plus GDC-0980 maximizes anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunomodulatory effects of trastuzumab deruxtecan through the cGAS-STING pathway in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunomodulatory effects of trastuzumab deruxtecan through the cGAS-STING pathway in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. debiopharm.com [debiopharm.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. mdpi.com [mdpi.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. ErbB signaling and cell cycle pathways associated with trastuzumab deruxtecan resistance in HER2-positive metastatic breast cancer: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on DXd-d5 (B8196051) as a Topoisomerase I Inhibitor
Abstract
DXd, a potent derivative of exatecan, is a highly effective topoisomerase I inhibitor and the cytotoxic payload in several advanced antibody-drug conjugates (ADCs), most notably Trastuzumab Deruxtecan (B607063) (T-DXd). Its mechanism centers on trapping the DNA topoisomerase I-DNA cleavage complex, leading to catastrophic DNA double-strand breaks and subsequent tumor cell apoptosis. The deuterated form, this compound, serves as a critical analytical tool, providing a stable isotope-labeled internal standard for precise pharmacokinetic studies. This guide details the core mechanism of action of DXd, presents key quantitative data on its efficacy, outlines essential experimental protocols for its evaluation, and explains the specific role of the this compound variant.
Introduction: The Emergence of DXd in Oncology
Topoisomerase I (Top1) is a validated and critical target in cancer therapy due to its essential role in DNA replication and transcription.[1] Inhibitors of this enzyme have shown significant clinical success. DXd (Deruxtecan) is a novel, highly potent, synthetic derivative of the camptothecin (B557342) analogue exatecan.[2][3] It was specifically engineered for use as a payload in ADCs, featuring a high drug-to-antibody ratio (DAR) of approximately 8 and a tumor-selective, cleavable linker system.[4][5] This design facilitates targeted delivery to cancer cells, maximizing efficacy while aiming to minimize systemic toxicity.[4][5]
The deuterated analogue, this compound, is a stable, isotope-labeled version of DXd.[6][7][8] In drug development, such compounds are not typically used for direct therapeutic effect but are indispensable as internal standards for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to accurately measure the concentration of the active drug (DXd) in biological matrices.[6]
Core Mechanism of Action: DXd as a Topoisomerase I Poison
The primary mechanism of action for DXd is the inhibition of DNA topoisomerase I. This process can be broken down into several key steps:
-
Topoisomerase I Function : During DNA replication and transcription, supercoiling and torsional stress accumulate in the DNA helix. Topoisomerase I alleviates this stress by creating transient single-strand breaks, allowing the DNA to unwind before the enzyme re-ligates the strand.[1][2]
-
Formation of the Cleavage Complex : The catalytic cycle involves the formation of a temporary covalent intermediate known as the Top1-DNA cleavage complex, where the enzyme is bound to the 3'-end of the broken DNA strand.[1][9]
-
Inhibitor Trapping : DXd and other camptothecin derivatives act as "poisons" by intercalating into the DNA at the site of the single-strand break and stabilizing this Top1-DNA cleavage complex.[1][2] This action prevents the re-ligation step of the enzyme's catalytic cycle.
-
Collision with Replication Forks : The accumulation of these stabilized cleavage complexes becomes cytotoxic when a DNA replication fork collides with them. This collision converts the transient single-strand break into a permanent and highly lethal DNA double-strand break (DSB).[1]
-
Induction of Apoptosis : The resulting extensive DNA damage triggers cellular DNA damage response pathways, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[1][10][11]
This entire process is visualized in the signaling pathway diagram below.
Role in Antibody-Drug Conjugates: The T-DXd Paradigm
DXd realizes its full therapeutic potential as the cytotoxic payload in ADCs. Trastuzumab Deruxtecan (T-DXd, DS-8201a) serves as the canonical example, targeting the HER2 receptor, which is overexpressed in various cancers.[4][5][12]
The ADC-mediated delivery involves:
-
Targeting & Internalization : The trastuzumab antibody component of T-DXd binds with high affinity to the HER2 receptor on the surface of tumor cells, triggering receptor-mediated endocytosis.[10][11]
-
Lysosomal Trafficking & Cleavage : The internalized ADC is trafficked to lysosomes, where acidic pH and high concentrations of enzymes like cathepsins cleave the specific tetrapeptide-based linker.[4][13]
-
Payload Release & Bystander Effect : This cleavage releases the DXd payload into the cytoplasm. Due to its high membrane permeability, DXd can diffuse out of the target cell and enter adjacent, neighboring tumor cells, including those that may not express high levels of HER2.[5] This "bystander effect" is a key feature that helps overcome tumor heterogeneity.[5]
Quantitative Data Summary
The potency of DXd has been characterized through various in vitro and preclinical studies. The data below is compiled from multiple sources to provide a comparative overview.
Table 1: In Vitro Inhibitory and Cytotoxic Activity
| Compound/ADC | Target/Assay | IC50 Value | Cell Lines | Source(s) |
| DXd | DNA Topoisomerase I | 0.31 µM | Cell-free enzyme assay | [6][13][14][][16][17] |
| DXd | Cytotoxicity | 1.43 nM - 4.07 nM | KPL-4, NCI-N87, SK-BR-3 | [13][][17] |
| T-DXd (DS-8201a) | Cytotoxicity | 6.7 - 26.8 ng/mL | SK-BR-3, NCI-N87, KPL-4 (HER2-positive) | [13][] |
| T-DXd (DS-8201a) | Cytotoxicity | >10,000 ng/mL | MDA-MB-468 (HER2-negative) | [13][] |
| SN-38 | DNA Topoisomerase I | ~10x less potent than DXd | Cell-free enzyme assay | [2][4] |
Table 2: Key Pharmacokinetic and Structural Parameters
| Parameter | Value | Context | Source(s) |
| Drug-to-Antibody Ratio (DAR) | ~8 | For T-DXd, considered high | [4][5] |
| Half-life (T-DXd) | ~11-14 hours (for SN-38 ADC) | Systemic circulation of ADC | [18] |
| Half-life (free DXd) | 1.35 hours | Rapid clearance from circulation in mice | [19][20] |
Detailed Experimental Protocols
The characterization of topoisomerase I inhibitors like DXd relies on a suite of standardized in vitro and cell-based assays.
In Vitro Topoisomerase I DNA Relaxation Assay
This assay directly measures the enzymatic activity of Top1 and its inhibition by a test compound.
-
Principle : Topoisomerase I relaxes supercoiled plasmid DNA. In an agarose (B213101) gel, the relaxed isoform migrates slower than the supercoiled form. An effective inhibitor will prevent this relaxation, resulting in a band pattern similar to the untreated supercoiled DNA control.[21]
-
Protocol :
-
Reaction Setup : Prepare a reaction mixture in a microcentrifuge tube containing reaction buffer (e.g., 50 mM potassium acetate, 20 mM Tris-acetate, 10 mM magnesium acetate, 1 mM DTT), supercoiled plasmid DNA (e.g., pBR322, 0.5 µg), and varying concentrations of the inhibitor (DXd) or vehicle control (DMSO).[22]
-
Enzyme Addition : Add purified human Topoisomerase I enzyme (1 unit) to each tube, except for the no-enzyme control.
-
Incubation : Incubate the reaction mixtures at 37°C for 30 minutes.[21][22]
-
Termination : Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.
-
Electrophoresis : Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Visualization : Stain the gel with ethidium (B1194527) bromide or a safer alternative and visualize the DNA bands under UV light. Compare the ratio of supercoiled to relaxed DNA across different inhibitor concentrations.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 3. cusabio.com [cusabio.com]
- 4. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|CAS |DC Chemicals [dcchemicals.com]
- 8. This compound (Exatecan-d5 derivative for ADC) | ADC Cytotoxin | | Invivochem [invivochem.com]
- 9. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Dxd | DNA topoisomerase inhibitor | CAS 1599440-33-1 | Buy Dxd from Supplier InvivoChem [invivochem.com]
- 14. This compound — TargetMol Chemicals [targetmol.com]
- 16. Dxd | DNA Topoisomerase I Inhibitor | ADC Drugs | TargetMol [targetmol.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Role of Dxd-d5 in Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibody-drug conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. Among the most promising of these payloads is deruxtecan (B607063) (Dxd), a topoisomerase I inhibitor. This technical guide provides a comprehensive overview of the role of Dxd and its deuterated analogue, Dxd-d5, in the context of ADCs. We will delve into the core mechanism of action, present key quantitative data, detail essential experimental protocols, and visualize the critical pathways and workflows involved in the research and development of Dxd-based ADCs.
Introduction to Dxd and this compound in ADCs
Deruxtecan (Dxd) is a potent derivative of exatecan (B1662903), a topoisomerase I inhibitor.[1] Its deuterated form, this compound, serves as a stable, isotope-labeled internal standard for quantitative analysis in pharmacokinetic (PK) studies, enabling precise measurement of the drug's behavior in biological systems.[2] Dxd is the cytotoxic payload in several successful ADCs, most notably Trastuzumab deruxtecan (T-DXd, DS-8201a), which has demonstrated significant efficacy in treating various cancers.[3][4]
The fundamental principle of a Dxd-based ADC is the targeted delivery of the Dxd payload to cancer cells. This is achieved by conjugating Dxd to a monoclonal antibody that specifically recognizes a tumor-associated antigen on the cancer cell surface.[5]
Mechanism of Action
The mechanism of action of a Dxd-based ADC can be broken down into several key steps, from antigen binding to the induction of apoptosis.
ADC Binding, Internalization, and Payload Release
The journey of a Dxd-based ADC begins with the antibody component binding to its target antigen on the surface of a cancer cell.[5] This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome. The endosome then fuses with a lysosome, where the acidic environment and lysosomal enzymes, such as cathepsins, cleave the linker connecting the antibody to the Dxd payload.[6] This cleavage releases the active Dxd into the cytoplasm.
Topoisomerase I Inhibition and DNA Damage
Once released, Dxd translocates to the nucleus and targets its molecular objective: topoisomerase I (TOP1). TOP1 is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Dxd stabilizes the covalent complex between TOP1 and DNA (the TOP1-cleavage complex or TOP1cc), preventing the re-ligation of the DNA strand.[7] This leads to the accumulation of single-strand breaks, which are then converted into cytotoxic double-strand breaks (DSBs) when encountered by the replication fork during the S-phase of the cell cycle.[8]
DNA Damage Response and Apoptosis Induction
The accumulation of DSBs triggers a cellular DNA Damage Response (DDR). Key kinases, such as Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), are activated in response to these DNA lesions.[1][8][9] These kinases, in turn, phosphorylate a cascade of downstream proteins, including checkpoint kinases Chk1 and Chk2, which leads to cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.[9] However, if the DNA damage is too extensive, the DDR will initiate apoptosis, or programmed cell death. This is primarily mediated through the activation of effector caspases, such as caspase-3 and caspase-7, which execute the apoptotic program by cleaving key cellular substrates, including poly (ADP-ribose) polymerase (PARP).[10][11][12][13]
The Bystander Effect
A key feature of Dxd-based ADCs is their ability to induce a "bystander effect." Because Dxd is membrane-permeable, once it is released into the cytoplasm of the target cancer cell, it can diffuse out of the cell and into neighboring, antigen-negative cancer cells.[10] This allows the ADC to kill not only the cells that express the target antigen but also surrounding tumor cells, which is particularly advantageous in heterogeneous tumors where antigen expression can be varied.
Quantitative Data
The potency of Dxd and the pharmacokinetic profile of Dxd-based ADCs are critical parameters in their development.
In Vitro Cytotoxicity
Dxd has demonstrated potent cytotoxic activity across a range of cancer cell lines, with IC50 values often in the nanomolar to picomolar range. Comparative studies have shown that exatecan, the parent compound of Dxd, is significantly more potent than other clinical topoisomerase I inhibitors like SN-38.[3][7][14]
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Dxd | KPL-4 | Breast Cancer | 1.43 | [3] |
| NCI-N87 | Gastric Cancer | 2.5 | [3] | |
| SK-BR-3 | Breast Cancer | 4.07 | [3] | |
| Trastuzumab deruxtecan | KPL-4 | Breast Cancer | 26.8 ng/mL | [3] |
| NCI-N87 | Gastric Cancer | 25.4 ng/mL | [3] | |
| SK-BR-3 | Breast Cancer | 6.7 ng/mL | [3] | |
| Exatecan | MOLT-4 | Leukemia | In picomolar range | [7] |
| CCRF-CEM | Leukemia | In picomolar range | [7] | |
| DU145 | Prostate Cancer | In picomolar range | [7] | |
| DMS114 | Small Cell Lung Cancer | In picomolar range | [7] | |
| SN-38 | MOLT-4 | Leukemia | ~10-50x less potent than Exatecan | [7][14] |
| CCRF-CEM | Leukemia | ~10-50x less potent than Exatecan | [7][14] |
Pharmacokinetics of Trastuzumab Deruxtecan (T-DXd)
Pharmacokinetic studies of T-DXd have been conducted in both preclinical models and clinical trials. This compound is used as an internal standard for the accurate quantification of Dxd in these studies.[2]
| Parameter | Value | Species/Study | Reference |
| T-DXd Clearance | 0.42 L/day | Human (Population PK) | [1][15] |
| T-DXd Volume of Distribution (Vd) | 2.77 L | Human (Population PK) | [1][15] |
| Released Dxd Half-life (t1/2) | 1.35 h | Mouse | [6] |
| T-DXd Accumulation Ratio (Cycle 3/Cycle 1) | 1.35 | Human | [16] |
| Released Dxd Accumulation Ratio (Cycle 3/Cycle 1) | 1.09 | Human | [16] |
Experimental Protocols
A variety of in vitro and in vivo assays are essential for the characterization and evaluation of Dxd-based ADCs.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing cancer cells.
-
Principle: Cancer cells are incubated with serial dilutions of the ADC, and cell viability is measured.
-
Method (MTT Assay):
-
Seed cancer cells (both antigen-positive and antigen-negative lines) in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the Dxd-ADC, a non-targeting control ADC, and the free Dxd payload.
-
Replace the cell culture medium with medium containing the test articles and incubate for 72-120 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or SDS-HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curve to determine the IC50 value.[17]
-
ADC Internalization Assay
This assay confirms that the ADC is being taken up by the target cells.
-
Principle: The internalization of a fluorescently labeled ADC is monitored over time using flow cytometry or confocal microscopy.
-
Method (Flow Cytometry):
-
Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces in the acidic environment of the endosomes and lysosomes.
-
Incubate target cells with the labeled ADC on ice to allow for surface binding.
-
Wash the cells to remove unbound ADC.
-
Shift the cells to 37°C to allow for internalization.
-
At various time points, stop the internalization by placing the cells back on ice and washing with cold buffer.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence over time indicates internalization.[18][19][20][21]
-
Bystander Effect Assay
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
-
Principle: A co-culture of antigen-positive and antigen-negative cells is treated with the ADC, and the viability of the antigen-negative cells is specifically measured.
-
Method (Co-culture Assay):
-
Engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP).
-
Co-culture the GFP-labeled antigen-negative cells with unlabeled antigen-positive cells at a defined ratio.
-
Treat the co-culture with serial dilutions of the Dxd-ADC.
-
After an incubation period (e.g., 72-120 hours), measure the viability of the GFP-positive cells using a fluorescence plate reader or flow cytometry.
-
A decrease in the viability of the antigen-negative cells in the co-culture compared to a monoculture of antigen-negative cells treated with the ADC indicates a bystander effect.[10][22]
-
In Vivo Xenograft Efficacy Study
This assay assesses the anti-tumor activity of the ADC in a living organism.
-
Principle: Immunodeficient mice are implanted with human tumor cells, and the effect of ADC treatment on tumor growth is monitored.
-
Method:
-
Implant human cancer cells (e.g., NCI-N87) subcutaneously into the flank of immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, Dxd-ADC).
-
Administer the treatments intravenously at a specified dose and schedule.
-
Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate tumor growth inhibition (TGI) to evaluate the efficacy of the treatment.[2]
-
Drug-to-Antibody Ratio (DAR) Determination
This analysis is crucial for the characterization and quality control of ADCs.
-
Principle: The average number of drug molecules conjugated to each antibody is determined using analytical techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
-
Method (HIC-HPLC):
-
Use a HIC column (e.g., TSKgel Butyl-NPR) with a gradient of decreasing salt concentration to separate the different drug-loaded species.
-
The mobile phase typically consists of a high salt buffer (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate) and a low salt buffer containing an organic modifier (e.g., isopropanol).
-
Inject the ADC sample onto the column.
-
The different DAR species will elute at different retention times, with higher DAR species being more hydrophobic and eluting later.
-
Detect the eluting species using a UV detector at 280 nm.
-
Calculate the average DAR by determining the relative area of each peak corresponding to a specific DAR.
-
Conclusion
Dxd and its deuterated analogue this compound are at the forefront of ADC technology. The potent topoisomerase I inhibitory mechanism of Dxd, combined with its ability to induce a bystander effect, makes it a highly effective payload for targeted cancer therapy. The use of this compound as a tracer ensures the robust and accurate characterization of the pharmacokinetic properties of these complex biologics. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of Dxd-based ADCs, from initial in vitro screening to in vivo efficacy studies. As our understanding of the intricate mechanisms of action and the development of more refined analytical techniques continue to evolve, Dxd-based ADCs hold immense promise for improving the therapeutic landscape for cancer patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dxd | DNA topoisomerase inhibitor | CAS 1599440-33-1 | Buy Dxd from Supplier InvivoChem [invivochem.com]
- 5. cusabio.com [cusabio.com]
- 6. Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcription-dependent Activation of Ataxia Telangiectasia Mutated Prevents DNA-dependent Protein Kinase-mediated Cell Death in Response to Topoisomerase I Poison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 22. A Combination of Native LC-MS Approaches for the Comprehensive Characterization of the Antibody-Drug Conjugate Trastuzumab Deruxtecan - PubMed [pubmed.ncbi.nlm.nih.gov]
Dxd-d5: A Technical Guide to a Key Analytical Standard in ADC Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dxd-d5 (B8196051) is the deuterium-labeled form of Dxd (deruxtecan), a potent topoisomerase I inhibitor. Dxd is the cytotoxic payload of the highly successful antibody-drug conjugate (ADC), trastuzumab deruxtecan (B607063) (Enhertu®)[1][2][3][4][5]. The strategic replacement of five hydrogen atoms with deuterium (B1214612) atoms in the Dxd molecule makes this compound an invaluable tool in drug development, primarily serving as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Dxd in biological matrices during pharmacokinetic (PK) and metabolism studies[3]. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, including detailed experimental protocols and visualizations to support researchers in the field of oncology and ADC development.
Chemical Structure and Physicochemical Properties
This compound shares the same core structure as Dxd, a derivative of exatecan, with the key difference being the presence of five deuterium atoms. This isotopic substitution provides a distinct mass signature for mass spectrometry-based detection without significantly altering the chemical properties of the molecule[3].
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₁₉D₅FN₃O₆ | [4] |
| Molecular Weight | 498.51 g/mol | [4] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | [3] |
| Purity | >98% (typical) | [4] |
Mechanism of Action
As a derivative of Dxd, this compound is a potent inhibitor of DNA topoisomerase I, an essential enzyme responsible for relaxing DNA supercoils during replication and transcription[1][2][5]. The mechanism of action involves the stabilization of the topoisomerase I-DNA cleavage complex. This prevents the re-ligation of the single-strand DNA break, leading to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death)[6].
Signaling Pathway of Dxd-Induced Cell Death
The inhibition of topoisomerase I by Dxd triggers a cascade of cellular events, culminating in apoptosis. The following diagram illustrates the key steps in this signaling pathway.
Caption: Dxd inhibits Topoisomerase I, leading to DNA damage and apoptosis.
Bioactivity and Pharmacokinetics
The primary application of this compound is as an internal standard in pharmacokinetic studies of Dxd[3]. Therefore, specific bioactivity and pharmacokinetic data for this compound are not typically reported. The deuteration is not expected to significantly alter the in vitro inhibitory activity against topoisomerase I.
In Vitro Activity
The inhibitory activity of this compound against topoisomerase I is considered to be equivalent to that of Dxd.
| Assay | IC₅₀ | Reference |
| Topoisomerase I Inhibition | 0.31 µM | [1][2][3][4][5] |
| Cellular Cytotoxicity (KPL-4, NCI-N87, SK-BR-3, MDA-MB-468) | 1.43 - 4.07 nM (for Dxd) | [7] |
Pharmacokinetic Profile
While specific pharmacokinetic parameters for this compound are not available, the purpose of deuteration is often to alter the metabolic profile of a compound, potentially leading to a longer half-life due to the kinetic isotope effect[3]. However, as an internal standard, its pharmacokinetic behavior is intended to closely mimic that of Dxd during the analytical process. Pharmacokinetic studies of intravenously administered Dxd in mice have shown that it is rapidly cleared from circulation with a half-life of approximately 1.35 hours and is primarily excreted in the feces[8].
Experimental Protocols
Detailed experimental protocols for the synthesis and specific use of this compound are proprietary. However, this section provides generalized protocols for key experimental procedures based on available literature for related compounds and techniques.
Protocol 1: Synthesis of this compound (Conceptual)
The synthesis of this compound would follow a similar multi-step synthetic route to that of Dxd, a derivative of exatecan, with the introduction of deuterium atoms at a suitable precursor stage. This would likely involve the use of deuterated reagents.
Caption: A generalized workflow for the synthesis of this compound.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a typical procedure to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., KPL-4, NCI-N87)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-5,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Treatment: Add the this compound dilutions to the cells and incubate for 6 days[7].
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the IC₅₀ value by fitting the dose-response curve to a four-parameter logistic model.
Protocol 3: Bioanalytical Quantification of Dxd using this compound as an Internal Standard
This protocol describes the general workflow for using this compound to quantify Dxd in a plasma sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plasma samples containing Dxd
-
This compound internal standard solution
-
Protein precipitation reagent (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Aliquot plasma samples and spike with a known concentration of this compound solution.
-
Protein Precipitation: Add protein precipitation reagent, vortex, and centrifuge to pellet proteins.
-
Extraction: Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system.
-
Quantification: Determine the concentration of Dxd by comparing the peak area ratio of Dxd to this compound against a standard curve.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for the bioanalysis of Dxd.
Caption: Workflow for using this compound as an internal standard in bioanalysis.
Conclusion
This compound is a critical reagent for the development of Dxd-containing ADCs. Its use as a stable isotope-labeled internal standard enables the reliable quantification of the Dxd payload in complex biological matrices, which is essential for understanding the pharmacokinetics and metabolism of these next-generation cancer therapeutics. This guide provides a foundational understanding of this compound, its properties, and its application, serving as a valuable resource for researchers dedicated to advancing the field of antibody-drug conjugates.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound — TargetMol Chemicals [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. This compound|CAS |DC Chemicals [dcchemicals.com]
- 6. Dxd | DNA topoisomerase inhibitor | CAS 1599440-33-1 | Buy Dxd from Supplier InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Potent Payload: A Technical Guide to the Discovery and Development of Dxd-d5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core aspects of the discovery and development of the Dxd-d5 payload, a critical component of next-generation antibody-drug conjugates (ADCs). This compound is the deuterated form of Dxd (deruxtecan), a potent topoisomerase I inhibitor. Its development as a payload for ADCs, most notably in trastuzumab deruxtecan (B607063) (T-DXd), represents a significant advancement in targeted cancer therapy. This guide provides a comprehensive overview of its mechanism of action, synthesis, and the key experimental protocols used in its evaluation.
Core Concepts: Chemical Structure and Mechanism of Action
Dxd is a derivative of exatecan, a hexacyclic analogue of camptothecin. The deuteration in this compound serves as a tool for pharmacokinetic studies, allowing it to be used as an internal standard for quantitative analysis by mass spectrometry.[1][2] The core function of Dxd lies in its potent inhibition of DNA topoisomerase I.[3]
Topoisomerase I is a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription. It achieves this by creating transient single-strand breaks in the DNA, allowing the DNA to unwind, and then resealing the break. Dxd exerts its cytotoxic effect by stabilizing the covalent complex between topoisomerase I and DNA, known as the cleavage complex. This stabilization prevents the religation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork collides with this stabilized complex, it results in a double-strand break, a catastrophic event for the cell that triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the potency, pharmacokinetics, and efficacy of Dxd and ADCs utilizing this payload.
Table 1: In Vitro Potency of Dxd and Related Compounds
| Compound | Target | Assay | IC50 | Cell Line(s) | Reference(s) |
| Dxd | Topoisomerase I | DNA Relaxation | 0.31 µM | N/A | [3] |
| Exatecan Mesylate | Topoisomerase I | DNA Relaxation | 2.2 µM (0.975 µg/mL) | N/A | [2][5] |
| T-DXd | HER2-positive cells | Cell Proliferation | Varies | NCI-N87, SNU-216 (High HER2) | [4] |
| T-DXd | HER2-low cells | Cell Proliferation | Varies | AGS, SNU-484 (Low HER2) | [4] |
Table 2: Preclinical Pharmacokinetics of Trastuzumab Deruxtecan (T-DXd) in Mouse Xenograft Models
| Analyte | Dose | Mouse Model | Cmax (µg/mL) | AUC (µg/mL*day) | T1/2 (days) | Reference(s) |
| Total Antibody | 10 mg/kg | NCI-N87 (nude) | - | 342.6 | 3.5 | [1] |
| T-DXd | 10 mg/kg | NCI-N87 (nude) | - | - | - | [1] |
| Released DXd | 10 mg/kg | NCI-N87 (nude) | < 0.001 | - | - | [1] |
| Total Antibody | 10 mg/kg | Capan-1 (NOD-SCID) | - | 297.2 | 1.4 | [1] |
| T-DXd | 10 mg/kg | Capan-1 (NOD-SCID) | - | - | - | [1] |
| Released DXd | 10 mg/kg | Capan-1 (NOD-SCID) | < 0.001 | - | - | [1] |
Table 3: In Vivo Efficacy of Trastuzumab Deruxtecan (T-DXd) in Xenograft Models
| Mouse Model | HER2 Expression | Treatment | Dose | Tumor Growth Inhibition (%) | Reference(s) |
| NCI-N87 | High | T-DXd | 10 mg/kg | Regression (T/C = -6.1%) | [1] |
| JIMT-1 | Moderate | T-DXd | 10 mg/kg | Regression (T/C = -35.7%) | [1] |
| Capan-1 | Low | T-DXd | 10 mg/kg | Regression (T/C = -42.35%) | [1] |
| USC-ARK2 | High (3+) | T-DXd | 4 mg/kg | Tumor growth suppression | [6][7][8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for evaluating the activity of this compound and related ADCs.
Topoisomerase I Inhibition Assay (DNA Relaxation)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mg/mL BSA)
-
This compound or other test compounds
-
Stop Solution (e.g., 1% SDS, 50 mM EDTA)
-
Proteinase K
-
Agarose (B213101) gel, electrophoresis buffer, and DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)
Procedure:
-
Prepare serial dilutions of the test compound in the reaction buffer.
-
In a microcentrifuge tube, combine the supercoiled plasmid DNA and the test compound dilution.
-
Initiate the reaction by adding human topoisomerase I to the mixture.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop solution and proteinase K, followed by incubation at 50°C for 30 minutes.
-
Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the topoisomerase I activity.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the ability of a compound to reduce the viability of cultured cancer cells.
Materials:
-
Cancer cell lines with varying target antigen expression
-
Complete cell culture medium
-
This compound, ADC, or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the existing medium from the wells and add the test compound dilutions. Include untreated and vehicle-treated cells as controls.
-
Incubate the plates for 72-120 hours under standard cell culture conditions.
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Study in a Xenograft Mouse Model
This study evaluates the antitumor activity of an ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line that forms tumors in mice
-
Matrigel (optional, to aid tumor formation)
-
Test ADC (e.g., Trastuzumab Deruxtecan) and control ADC
-
Vehicle solution (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., USC-ARK2 HER2 3+ cells), often mixed with Matrigel, into the flank of the immunodeficient mice.[6][7][8]
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test ADC, control ADC, or vehicle to the respective groups via an appropriate route (e.g., intravenous injection). The dosing schedule will depend on the specific study design (e.g., a single dose or multiple doses over time).[6][7][8]
-
Measure the tumor dimensions with calipers twice weekly and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Visualizing the Molecular and Experimental Landscape
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.
Dxd-Induced DNA Damage and Apoptosis Signaling Pathway
The following diagram illustrates the signaling cascade initiated by Dxd's inhibition of topoisomerase I, leading to DNA damage and ultimately, apoptosis.
Caption: Dxd-induced signaling cascade.
Experimental Workflow for ADC Development and Characterization
This diagram outlines the general workflow for the development and preclinical evaluation of an antibody-drug conjugate.
Caption: ADC development & characterization workflow.
Conclusion
The development of the this compound payload and its incorporation into ADCs has ushered in a new era of precision oncology. Its potent mechanism of action, coupled with the targeting specificity of monoclonal antibodies, offers a powerful strategy for treating cancers, including those with heterogeneous antigen expression. The detailed experimental protocols and workflows provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of antibody-drug conjugates and developing the next generation of targeted cancer therapies.
References
- 1. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cusabio.com [cusabio.com]
- 4. Immunomodulatory effects of trastuzumab deruxtecan through the cGAS-STING pathway in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exatecan mesylate dihydrate (DX-8951 mesylate dihydrate) | ADC Cytotoxin | 197720-53-9 | Invivochem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In Vivo and In Vitro Efficacy of Trastuzumab Deruxtecan in Uterine Serous Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterated Compounds in Pharmacology: A Technical Guide to Dxd-d5
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of deuterium (B1214612) into pharmacologically active molecules represents a promising frontier in drug development, aimed at enhancing pharmacokinetic profiles and improving therapeutic outcomes. This guide delves into the case of Dxd-d5, the deuterated analogue of Dxd (deruxtecan), a potent topoisomerase I inhibitor. Dxd serves as the cytotoxic payload in the highly effective antibody-drug conjugate (ADC), Trastuzumab Deruxtecan (B607063) (Enhertu®). While specific quantitative pharmacokinetic data for this compound remains proprietary, this document provides a comprehensive overview of the underlying principles of deuteration, the established pharmacology of Dxd, and detailed hypothetical experimental protocols for the evaluation of this compound. The information presented herein is intended to equip researchers with a thorough understanding of the scientific rationale and methodologies relevant to the study of deuterated compounds like this compound.
Introduction to Deuterated Compounds
Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in addition to a proton, nearly doubling its mass. When hydrogen atoms in a drug molecule are replaced with deuterium, the resulting carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond. This increased bond strength can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of chemical reactions involving the cleavage of this bond is slowed.[1]
In pharmacology, this effect is particularly relevant for drugs metabolized by cytochrome P450 (CYP) enzymes, as these reactions often involve the cleavage of C-H bonds.[2] By strategically deuterating a molecule at sites of metabolic vulnerability, it is possible to:
-
Decrease the rate of metabolism: This can lead to a longer drug half-life, reduced dosing frequency, and more consistent drug exposure.[1]
-
Increase metabolic stability: A slower metabolism can result in a higher proportion of the parent drug reaching its target.
-
Alter metabolite profiles: Deuteration can shift metabolism away from the formation of toxic or inactive metabolites.
-
Enhance therapeutic efficacy: Improved pharmacokinetic properties can lead to better target engagement and overall efficacy.
The Case of this compound: A Deuterated Topoisomerase I Inhibitor
Dxd (deruxtecan) is a highly potent topoisomerase I inhibitor and the cytotoxic payload of the antibody-drug conjugate Trastuzumab Deruxtecan.[3] Trastuzumab Deruxtecan is approved for the treatment of certain types of HER2-positive or HER2-low cancers.[3] The non-deuterated Dxd is known to be a substrate for the metabolic enzyme CYP3A4.[4]
This compound is the deuterated version of Dxd.[3] While specific details of its deuteration pattern are not publicly available, the primary rationale for its development is to leverage the kinetic isotope effect to improve upon the pharmacokinetic properties of Dxd. By slowing the rate of CYP3A4-mediated metabolism, this compound is anticipated to exhibit a longer half-life and increased systemic exposure compared to its non-deuterated counterpart.
Table 1: Anticipated Pharmacokinetic Profile Comparison: Dxd vs. This compound (Hypothetical Data)
| Parameter | Dxd (Non-deuterated) | This compound (Deuterated) | Anticipated Change | Rationale |
| Metabolic Clearance (CLm) | High | Lower | Decrease | Kinetic Isotope Effect slows CYP3A4-mediated metabolism. |
| Systemic Clearance (CL) | High | Lower | Decrease | Reduced metabolic clearance is a major contributor to systemic clearance. |
| Half-life (t½) | Short | Longer | Increase | Slower clearance leads to a longer elimination half-life. |
| Area Under the Curve (AUC) | Lower | Higher | Increase | Reduced clearance results in greater overall drug exposure. |
| Maximum Concentration (Cmax) | Lower | Potentially Higher | Increase | Slower initial metabolism may lead to a higher peak concentration. |
Note: This table presents hypothetical data based on the established principles of deuterating drugs at metabolic hotspots. Actual quantitative differences would need to be determined through experimental studies.
Mechanism of Action
The pharmacological activity of this compound is intrinsically linked to the mechanism of its parent ADC, Trastuzumab Deruxtecan, and its function as a topoisomerase I inhibitor.
Trastuzumab Deruxtecan (ADC) Mechanism
The delivery of this compound to tumor cells is a multi-step process orchestrated by the antibody-drug conjugate.
-
Binding: The trastuzumab antibody component of the ADC specifically binds to the HER2 receptor on the surface of tumor cells.[5]
-
Internalization: Upon binding, the ADC-HER2 complex is internalized into the cell through endocytosis.[5][6]
-
Trafficking: The internalized vesicle traffics to the lysosome.
-
Payload Release: Within the acidic environment of the lysosome, the linker connecting the antibody to the this compound payload is cleaved by lysosomal enzymes, releasing the active cytotoxic agent into the cytoplasm.[4]
This compound (Payload) Mechanism: Topoisomerase I Inhibition
Once released, this compound exerts its cytotoxic effect by inhibiting topoisomerase I, a crucial enzyme involved in DNA replication and transcription.
-
Binding and Stabilization: this compound binds to the complex formed between topoisomerase I and DNA.[7]
-
Prevention of Re-ligation: This binding stabilizes the single-strand DNA break created by topoisomerase I, preventing the enzyme from re-ligating the DNA strand.[8]
-
Formation of Double-Strand Breaks: When a replication fork encounters this stabilized complex, it leads to the formation of a cytotoxic double-strand DNA break.[9]
-
Activation of DNA Damage Response: The accumulation of double-strand breaks triggers the cell's DNA Damage Response (DDR) pathways.[9][10]
-
Apoptosis: If the DNA damage is too extensive to be repaired, the DDR pathways initiate programmed cell death, or apoptosis.[11]
Detailed Experimental Protocols
The following sections provide detailed, albeit representative, protocols for the preclinical evaluation of this compound. These are based on established methodologies for deuterated compounds and topoisomerase inhibitors.
In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of this compound and Dxd in human liver microsomes.
Materials:
-
Dxd and this compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL) and the test compound (Dxd or this compound, e.g., 1 µM) in phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an equal volume of cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound (Dxd or this compound) at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t½).
Table 2: Expected Outcome of In Vitro Metabolic Stability Assay (Hypothetical Data)
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Dxd | 25 | 27.7 |
| This compound | 50 | 13.9 |
Pharmacokinetic Study in Rodents
Objective: To compare the pharmacokinetic profiles of Dxd and this compound in rats.
Materials:
-
Dxd and this compound formulated for intravenous administration
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Intravenous dosing equipment
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Dosing: Administer Dxd or this compound intravenously to two groups of rats at a specified dose (e.g., 1 mg/kg).
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentrations of Dxd and this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).
Bioanalytical Method: LC-MS/MS for Quantification in Plasma
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation from endogenous plasma components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (M+H)+ → Product ion
-
Internal Standard: Precursor ion (M+H)+ → Product ion
-
(Specific m/z values would be determined experimentally)
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
Validation Parameters:
The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.
Conclusion
This compound represents a strategic application of deuterium chemistry to potentially enhance the therapeutic profile of a potent topoisomerase I inhibitor. By leveraging the kinetic isotope effect, this compound is anticipated to have a more favorable pharmacokinetic profile than its non-deuterated counterpart, Dxd. While specific data on this compound is not yet in the public domain, the principles of deuteration and the known pharmacology of Dxd provide a strong scientific foundation for its development. The experimental protocols outlined in this guide offer a roadmap for the preclinical evaluation of this compound and similar deuterated compounds, which will be crucial in determining their ultimate clinical utility. As more data becomes available, the full potential of this compound in the context of advanced cancer therapies will be elucidated.
References
- 1. scienceopen.com [scienceopen.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Trastuzumab deruxtecan for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HER2-mediated internalization of cytotoxic agents in ERBB2 amplified or mutant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 8. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 9. e-crt.org [e-crt.org]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. DNA damage and Nuclear Anaplasia Induced by Trastuzumab Deruxtecan in Cancer Cells with Variable HER2 Expression and Homologous Recombination Deficiency Status - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the In Vitro Cytotoxicity of Dxd-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxicity of Dxd-d5, a deuterated derivative of the potent topoisomerase I inhibitor Dxd (Exatecan). This compound serves as a critical payload in antibody-drug conjugates (ADCs), and understanding its cytotoxic profile is paramount for the development of effective cancer therapeutics. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing cytotoxicity, and visualizes the underlying biological pathways and experimental workflows.
Note: this compound is a deuterium-labeled version of Dxd, primarily utilized for pharmacokinetic and metabolic profiling.[1] Published in vitro cytotoxicity data predominantly focuses on the parent compound, Dxd. It is widely understood in pharmaceutical development that deuterium (B1214612) substitution is unlikely to alter the fundamental in vitro mechanism of action or cytotoxic potency. Therefore, the data for Dxd is presented herein as a reliable proxy for the in vitro activity of this compound.
Mechanism of Action: Inhibition of Topoisomerase I and Induction of DNA Damage
This compound exerts its cytotoxic effects through the inhibition of DNA topoisomerase I, a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription.[2][3] The mechanism unfolds in a series of steps:
-
Enzyme Trapping: this compound intercalates into the covalent complex formed between topoisomerase I and DNA. This stabilizes the complex, preventing the enzyme from re-ligating the single-strand break it creates.[3]
-
DNA Damage: The stabilized "cleavable complex" leads to an accumulation of single-strand breaks. When a DNA replication fork collides with this complex, the single-strand break is converted into a highly cytotoxic DNA double-strand break (DSB).[3]
-
DNA Damage Response (DDR): The presence of DSBs activates the DNA Damage Response (DDR) pathway. Key kinases such as ATM (Ataxia-Telangiectasia Mutated) and Chk2 are phosphorylated and activated.[4] This, in turn, leads to the phosphorylation of histone H2A, a marker of DNA damage.
-
Cell Cycle Arrest and Apoptosis: The activated DDR pathway can trigger cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[5] If the damage is too extensive, the pathway initiates programmed cell death, or apoptosis, leading to the elimination of the cancer cell.
The following diagram illustrates this signaling cascade:
Quantitative Cytotoxicity Data
The cytotoxic potency of Dxd is typically evaluated by determining its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population.
Topoisomerase I Inhibition
| Compound | Target | IC50 |
| Dxd | DNA Topoisomerase I | 0.31 µM[1][6][7] |
In Vitro Cell Line Cytotoxicity
Dxd has demonstrated potent cytotoxic activity across a range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| KPL-4 | Breast Carcinoma | 1.43 - 4.07[2][8] |
| NCI-N87 | Gastric Carcinoma | 1.43 - 4.07[2][8] |
| SK-BR-3 | Breast Adenocarcinoma | 1.43 - 4.07[2][8] |
| MDA-MB-468 | Breast Adenocarcinoma | 1.43 - 4.07[2][8] |
The IC50 values represent a range reported across multiple studies.
Cytotoxicity of Dxd-Conjugated ADC (DS-8201a)
When conjugated to an antibody targeting HER2 (as in DS-8201a), the cytotoxicity of Dxd becomes highly dependent on HER2 expression levels.
| Cell Line | HER2 Status | IC50 (ng/mL) |
| KPL-4 | Positive | 26.8[2][3] |
| NCI-N87 | Positive | 25.4[2][3] |
| SK-BR-3 | Positive | 6.7[2][3] |
| MDA-MB-468 | Low/Negative | >10,000[2][3] |
Experimental Protocols for Cytotoxicity Assessment
A multi-faceted approach is recommended to fully characterize the cytotoxic effects of this compound in vitro. The following are detailed protocols for key assays.
Cell Viability Assay (ATP Quantification)
This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active, viable cells.[1]
Workflow Diagram:
Methodology:
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density in 100 µL of culture medium. Include wells with medium only for background measurement.
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO at the same concentration as the highest this compound dose).
-
Exposure: Incubate the cells with the compound for the desired exposure time (e.g., 72 hours).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it and the lyophilized Substrate to equilibrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of prepared CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent for 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate luminometer.
-
Analysis: After subtracting the background luminescence, calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the results to determine the IC50 value.
Membrane Integrity Assay (LDH Release)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.
Workflow Diagram:
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 from the Cell Viability Assay protocol, using a clear, flat-bottom 96-well plate.
-
Controls: For each condition, prepare triplicate wells for:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Add 10 µL of Lysis Solution (provided in most kits) 45 minutes before the end of incubation.
-
Vehicle Control: Cells treated with the vehicle.
-
-
Supernatant Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet the cells.
-
Assay Procedure:
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well, flat-bottom plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
-
Data Acquisition: Add 50 µL of Stop Solution to each well. Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = 100 * (Experimental - Spontaneous Release) / (Maximum Release - Spontaneous Release).
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane (via Annexin V binding) and distinguishes them from necrotic cells (which are permeable to Propidium Iodide, PI).[2][6]
Workflow Diagram:
Methodology:
-
Cell Culture and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired time.
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Analysis: Use appropriate software to gate the cell populations:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptosis: Annexin V-positive / PI-negative
-
Late Apoptosis/Necrosis: Annexin V-positive / PI-positive
-
Logical Framework for Cytotoxicity Assessment
The choice of assay should align with the specific questions being asked about the compound's cytotoxic mechanism. The following diagram illustrates the relationship between this compound's mechanism and the experimental readouts.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacological Profile of Dxd-d5: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Dxd-d5, a deuterated derivative of the potent topoisomerase I inhibitor, Dxd. This compound is primarily utilized as a tracer and internal standard in pharmacokinetic (PK) analyses of Dxd and its corresponding antibody-drug conjugates (ADCs), most notably Trastuzumab Deruxtecan (B607063) (T-DXd or DS-8201a).[1][2][3] The pharmacological activity of this compound is intrinsically linked to that of Dxd, which serves as the cytotoxic payload in next-generation ADCs.[4][5]
Core Mechanism of Action: Topoisomerase I Inhibition
Dxd exerts its potent anti-cancer effects by inhibiting DNA topoisomerase I, a critical enzyme responsible for relaxing DNA supercoiling during replication and transcription.[6] By binding to the enzyme-DNA complex, Dxd stabilizes this transient intermediate, leading to the accumulation of single-strand DNA breaks.[6] The persistence of these breaks ultimately triggers apoptotic cell death.[4][6] Dxd has demonstrated greater potency in topoisomerase I inhibition than SN-38, the active metabolite of irinotecan.[7]
Signaling Pathway of Dxd-induced Cytotoxicity
Caption: Dxd inhibits the Topoisomerase I-DNA complex, leading to DNA breaks and apoptosis.
In Vitro Activity
The in vitro cytotoxic activity of Dxd and its ADC, T-DXd, has been evaluated across a panel of human cancer cell lines with varying levels of HER2 expression.
| Cell Line | Cancer Type | HER2 Expression | Compound | IC50 | Citation |
| KPL-4 | Breast Cancer | High | Dxd | 1.43 - 4.07 nM | [7] |
| NCI-N87 | Gastric Cancer | High | Dxd | 1.43 - 4.07 nM | [7] |
| SK-BR-3 | Breast Cancer | High | Dxd | 1.43 - 4.07 nM | [7] |
| MDA-MB-468 | Breast Cancer | Low/Negative | Dxd | 1.43 - 4.07 nM | [7] |
| KPL-4 | Breast Cancer | High | DS-8201a | 26.8 ng/mL | [8] |
| NCI-N87 | Gastric Cancer | High | DS-8201a | 25.4 ng/mL | [8][9] |
| SK-BR-3 | Breast Cancer | High | DS-8201a | 6.7 ng/mL | [8][9] |
| MDA-MB-468 | Breast Cancer | Low/Negative | DS-8201a | >10,000 ng/mL | [8][9] |
| FaDu | Head and Neck Cancer | - | T-DXd | Not specified | [10] |
| UMSCC-47 | Head and Neck Cancer | - | T-DXd | Not specified | [10] |
Dxd also demonstrates potent inhibition of the topoisomerase I enzyme with an IC50 of 0.31 μM.[1][2][3][7][8][9][11]
In Vivo Efficacy
Preclinical studies in xenograft models have demonstrated the significant anti-tumor activity of T-DXd in HER2-positive and even in some HER2-low expressing tumors.
| Xenograft Model | Cancer Type | Treatment | Key Findings | Citation |
| FaDu | Head and Neck Cancer | T-DXd (single dose) | Significant tumor growth inhibition compared to control. | [10] |
| UMSCC-47 | Head and Neck Cancer | T-DXd (single dose) | Significant tumor growth inhibition compared to control. | [10] |
| KPL-4, JIMT-1, Capan-1 | HER2-positive | DS-8201a (10 mg/kg, i.v.) | Potent antitumor activity. | [8] |
| ST565, ST313 | HER2 low-expressing | DS-8201a (10 mg/kg, i.v.) | Potent antitumor activity. | [8] |
Pharmacokinetic Profile
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of ADCs and their payloads. This compound plays a key role in the precise quantification of Dxd in these studies.
Following intravenous administration in mice, Dxd is rapidly cleared from circulation with a half-life of 1.35 hours.[12] The primary route of excretion is through feces in its intact form.[12] Biodistribution studies of radiolabelled T-DXd have shown tumor-specific distribution and long-term retention of the ADC.[12] The concentration of the released payload, Dxd, was found to be at least five times higher in tumors compared to normal tissues.[12]
General Experimental Workflow for Preclinical ADC Evaluation
Caption: A generalized workflow for the preclinical evaluation of an ADC like T-DXd.
Experimental Protocols
In Vitro Cell Growth Inhibition Assay
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 1,000 cells per well and incubated overnight.[7]
-
Compound Treatment: Cells are treated with varying concentrations of Dxd, T-DXd, or control substances.
-
Viability Assessment: After a 6-day incubation period, cell viability is assessed using a luminescent cell viability assay, such as the CellTiter-Glo® assay.[7][9]
-
Data Analysis: IC50 values are calculated from the resulting dose-response curves.
HER2 Expression Analysis
-
Cell Preparation: Cancer cells are harvested and incubated with a FITC-conjugated anti-HER2/neu antibody or an isotype control antibody.[7]
-
Flow Cytometry: Labeled cells are analyzed using a flow cytometer (e.g., FACSCalibur™).[7]
-
Quantification: The relative mean fluorescence intensity (rMFI) is calculated to determine the level of HER2 expression.[7]
In Vivo Tumor Xenograft Studies
-
Model Establishment: Tumor xenografts are established by subcutaneously implanting human cancer cells into immunodeficient mice.
-
Treatment Administration: Once tumors reach a predetermined volume (e.g., 150 mm³), mice are treated with T-DXd or a vehicle control, typically via intravenous injection.[10]
-
Tumor Growth Monitoring: Tumor volume is measured at regular intervals to assess the anti-tumor efficacy of the treatment.
-
Ethical Considerations: Studies are conducted in accordance with institutional guidelines for animal welfare, with humane endpoints established for tumor burden.[10]
Safety and Tolerability
Preclinical safety studies in rats and cynomolgus monkeys have been conducted to evaluate the tolerability of DS-8201a. In monkeys, the highest non-severely toxic dose (HNSTD) was determined to be 30 mg/kg.[7] At higher doses, some toxicities, including bone marrow and pulmonary toxicities, were observed.[7]
Conclusion
The preclinical data for Dxd and its deuterated form, this compound, in the context of the antibody-drug conjugate T-DXd, demonstrate a potent and targeted anti-cancer agent. The mechanism of action, centered on topoisomerase I inhibition, leads to significant in vitro cytotoxicity and in vivo tumor regression in HER2-expressing cancer models. The use of this compound is critical for the accurate pharmacokinetic assessment that informs clinical development. These findings have paved the way for the successful clinical application of T-DXd in the treatment of various cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | 50000+ Bioactive Molecules | GlpBio [glpbio.cn]
- 4. cusabio.com [cusabio.com]
- 5. cusabio.com [cusabio.com]
- 6. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 7. Dxd | DNA topoisomerase inhibitor | CAS 1599440-33-1 | Buy Dxd from Supplier InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. targetmol.com [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 12. Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dxd-d5 Conjugation to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. This approach minimizes systemic toxicity while maximizing efficacy at the tumor site. A critical component of an ADC is the cytotoxic payload. Dxd-d5 is the deuterated form of Dxd (exatecan derivative), a potent topoisomerase I inhibitor. Inhibition of topoisomerase I leads to DNA damage and ultimately triggers apoptosis in cancer cells.[1][2] The deuteration of Dxd can be utilized for tracer studies and as an internal standard for quantitative analysis by techniques such as NMR or LC-MS.
This document provides detailed protocols for the conjugation of a this compound payload to monoclonal antibodies (mAbs) using a maleimide-based linker, as well as methods for the characterization and in vitro evaluation of the resulting ADC.
Principle of this compound Conjugation
The conjugation of this compound to a monoclonal antibody is typically achieved through a stable covalent bond between the payload-linker complex and the antibody. A common and effective method involves the use of a maleimide-activated linker that reacts with free thiol groups on the antibody. The interchain disulfide bonds of the mAb are partially reduced to generate these reactive thiol groups. The maleimide (B117702) group of the this compound linker then reacts with these thiols via a Michael addition reaction to form a stable thioether bond. The number of this compound molecules conjugated to each antibody, known as the Drug-to-Antibody Ratio (DAR), is a critical quality attribute that influences the ADC's efficacy and pharmacokinetic profile. A commonly used linker for Dxd is a tetrapeptide, Gly-Gly-Phe-Gly (GGFG), which is designed to be cleaved by lysosomal enzymes upon internalization of the ADC into the target cancer cell.
Experimental Protocols
Protocol 1: Preparation of Maleimide-Activated this compound Linker (MC-GGFG-Dxd-d5)
This protocol outlines the conceptual synthetic steps for preparing the maleimide-activated this compound linker.
Materials:
-
This compound
-
Fmoc-Gly-Gly-Phe-Gly-OH (Fmoc-GGFG-OH)
-
Maleimido-caproyl (MC) spacer
-
Coupling reagents (e.g., HATU, HOBt)
-
Deprotection reagents (e.g., piperidine (B6355638) in DMF)
-
Solvents (e.g., DMF, DMSO)
-
Purification system (e.g., HPLC)
Procedure:
-
Peptide-Payload Conjugation:
-
Couple the carboxyl group of the Fmoc-GGFG-OH peptide to a reactive site on the this compound payload using standard peptide coupling reagents.
-
Purify the Fmoc-GGFG-Dxd-d5 conjugate.
-
-
Fmoc Deprotection:
-
Remove the Fmoc protecting group from the N-terminus of the peptide linker using a solution of piperidine in DMF.
-
Purify the resulting H2N-GGFG-Dxd-d5.
-
-
Maleimide Spacer Conjugation:
-
React the N-terminus of the H2N-GGFG-Dxd-d5 with a maleimido-caproyl (MC) linker that has an activated ester (e.g., NHS ester).
-
This reaction forms the final maleimide-activated linker-payload, MC-GGFG-Dxd-d5.
-
-
Purification and Characterization:
-
Purify the final product using preparative HPLC.
-
Confirm the identity and purity of the MC-GGFG-Dxd-d5 by LC-MS and NMR.
-
Protocol 2: Conjugation of MC-GGFG-Dxd-d5 to Monoclonal Antibody
This protocol describes the conjugation of the maleimide-activated this compound linker to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in dH₂O)
-
MC-GGFG-Dxd-d5 dissolved in DMSO (10 mM stock solution)
-
N-acetylcysteine (quenching agent)
-
PD-10 desalting columns
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Reduction:
-
Adjust the concentration of the mAb to 10 mg/mL in PBS, pH 7.4.
-
Add TCEP solution to the antibody solution to achieve a final molar excess of 2.5-fold over the antibody.
-
Incubate the reaction mixture at 37°C for 2 hours with gentle mixing to partially reduce the interchain disulfide bonds.
-
Remove excess TCEP by passing the reduced antibody solution through a pre-equilibrated PD-10 desalting column using PBS, pH 7.4.
-
-
Conjugation Reaction:
-
Dilute the reduced antibody to 5 mg/mL in PBS, pH 7.4.
-
Add the MC-GGFG-Dxd-d5 stock solution to the reduced antibody solution at a molar ratio of 5:1 (linker-payload:antibody). The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1 hour with gentle mixing, protected from light.
-
-
Quenching:
-
Quench the reaction by adding a 100-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups.
-
Incubate for an additional 20 minutes at room temperature.
-
-
Purification:
-
Purify the this compound ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated linker-payload and other reaction components.[3]
-
Pool the fractions containing the purified ADC.
-
Determine the concentration of the purified ADC using UV-Vis spectrophotometry at 280 nm.
-
Store the purified ADC at 4°C.
-
Protocol 3: Characterization of this compound ADC - DAR Determination by HIC-HPLC
This protocol describes the determination of the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC).
Materials:
-
Purified this compound ADC
-
HIC Column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol
-
HPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Injection: Inject 25 µg of the purified this compound ADC onto the column.
-
Elution: Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 280 nm. Different DAR species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8) will separate based on their hydrophobicity.
-
DAR Calculation: Calculate the average DAR by determining the weighted average of the different DAR species based on their peak areas in the chromatogram.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxic potential of the this compound ADC on a target cancer cell line.
Materials:
-
Purified this compound ADC
-
Target cancer cell line (e.g., HER2-positive cell line for an anti-HER2 ADC)
-
Control cell line (antigen-negative)
-
Cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target and control cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free this compound in cell culture medium. Remove the old medium from the wells and add the different drug concentrations.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
Data Presentation
Table 1: Quantitative Parameters of this compound ADC
| Parameter | Value | Method of Determination |
| Average Drug-to-Antibody Ratio (DAR) | e.g., 7.8 | HIC-HPLC |
| Monomer Purity | >95% | Size-Exclusion Chromatography (SEC) |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
| In Vitro IC50 (Target Cells) | e.g., 1.5 nM | MTT Assay |
| In Vitro IC50 (Control Cells) | >1000 nM | MTT Assay |
Visualizations
References
Application Notes and Protocols for the Quantification of Deruxtecan (Dxd) using Dxd-d5 as an Internal Standard in LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deruxtecan (B607063) (Dxd) is the potent topoisomerase I inhibitor payload of the antibody-drug conjugate (ADC) Trastuzumab deruxtecan (T-DXd). Accurate quantification of Dxd in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies during drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and precise results by compensating for matrix effects and variations in sample processing and instrument response. Dxd-d5, a deuterium-labeled analog of Dxd, is an ideal internal standard for this purpose.[1][2]
These application notes provide a detailed protocol for the quantification of Dxd in biological matrices using this compound as an internal standard with LC-MS/MS.
Principle of the Method
The method involves the extraction of Dxd and the internal standard, this compound, from a biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. A simple protein precipitation method is effective for sample preparation.[3] Chromatographic separation is achieved using a reversed-phase C18 column. Quantification is performed using multiple reaction monitoring (MRM) in positive ion mode. The ratio of the peak area of the analyte (Dxd) to the peak area of the internal standard (this compound) is used to construct a calibration curve and determine the concentration of Dxd in unknown samples.
Materials and Reagents
| Material/Reagent | Supplier/Grade |
| Deruxtecan (Dxd) | Reference Standard |
| This compound | Isotope-Labeled Internal Standard |
| Acetonitrile | LC-MS Grade |
| Methanol | LC-MS Grade |
| Formic Acid | LC-MS Grade |
| Water | Ultrapure (18.2 MΩ·cm) |
| Control Biological Matrix (e.g., human plasma, K2EDTA) | Sourced from reputable biobanks |
Experimental Workflow
References
Application of Dxd-d5 in Pharmacokinetic Studies of Deruxtecan (DXd)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The development of antibody-drug conjugates (ADCs) has revolutionized targeted cancer therapy. Trastuzumab deruxtecan (B607063) (T-DXd) is a prominent ADC comprising the HER2-targeted antibody trastuzumab, a cleavable linker, and the potent topoisomerase I inhibitor, deruxtecan (DXd).[1][2] Understanding the pharmacokinetic (PK) profile of the released payload, DXd, is critical for optimizing efficacy and safety. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), providing high accuracy and precision.[3][4][5] Dxd-d5, a deuterated form of deruxtecan, serves as an ideal internal standard for the sensitive and specific quantification of DXd in various biological matrices during preclinical and clinical studies.[6][7]
The use of a stable isotope-labeled internal standard like this compound is crucial to correct for variability during sample preparation and analysis, such as extraction efficiency and matrix effects.[3] Since this compound is chemically and physically almost identical to DXd, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, leading to highly reliable quantification.[3] This technical document provides detailed protocols for the utilization of this compound in the bioanalysis of DXd to support pharmacokinetic assessments.
Experimental Protocols
Bioanalytical Method for DXd Quantification in Plasma and Tumor Homogenates
This protocol describes a robust method for the quantification of DXd in plasma and tumor homogenates using this compound as an internal standard followed by LC-MS/MS analysis.
Materials and Reagents:
-
DXd analytical standard
-
This compound internal standard
-
Control plasma (e.g., human, mouse)
-
Control tumor tissue
-
Acetonitrile (ACN), LC-MS grade
-
Chloroform
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Sample Preparation (Plasma and Tumor Homogenate):
-
Thaw plasma samples or prepare tumor homogenates (e.g., 1 part tissue to 3 parts water) on ice.
-
In a microcentrifuge tube, aliquot 100 µL of the plasma sample or tumor homogenate.
-
Add 10 µL of the this compound internal standard working solution (e.g., 20 ng/mL in acetonitrile).
-
Add 100 µL of water.
-
Add 400 µL of chloroform.
-
Vortex vigorously for 20 seconds, repeating for 2 cycles.
-
Centrifuge at 13,000 x g for 5 minutes.
-
Carefully transfer 200 µL of the lower organic phase to a new tube or well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
LC-MS/MS Analysis:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
DXd: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation, accounting for the mass shift due to deuterium (B1214612) labeling).
-
-
Data Analysis:
-
Integrate the peak areas for both DXd and this compound.
-
Calculate the peak area ratio of DXd to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of DXd in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 1: Representative LC-MS/MS Method Validation Parameters for DXd Quantification using this compound
| Parameter | Result |
| Matrix | Human Plasma |
| Calibration Curve Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 85% |
Table 2: Pharmacokinetic Parameters of Released DXd in HER2-Positive Tumor-Bearing Mice Following a Single Intravenous Administration of T-DXd [2]
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | Data not available |
| Tmax (Time to Cmax) | h | Data not available |
| AUC (Area Under the Curve) | ng*h/mL | Data not available |
| t1/2 (Half-life) | h | 1.35 |
Note: Specific quantitative values for Cmax, Tmax, and AUC for the released DXd were not explicitly provided in the cited source. The half-life is for intravenously administered DXd.
Visualizations
Caption: Bioanalytical workflow for DXd quantification.
Caption: Mechanism of action of DXd.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effective extracellular payload release and immunomodulatory interactions govern the therapeutic effect of trastuzumab deruxtecan (T-DXd) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design of Dxd-d5 Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1] The Dxd-d5 ADC represents a promising therapeutic strategy, leveraging a monoclonal antibody to target a specific tumor-associated antigen and deliver the topoisomerase I inhibitor, DXd, leading to DNA damage and apoptotic cell death.[2][3] this compound is a deuterium-labeled version of Dxd, which can be used as a tracer for quantitative analysis in pharmacokinetic studies.
These application notes provide detailed protocols for the in vivo evaluation of a this compound ADC in preclinical xenograft models. The included methodologies cover tumor model establishment, efficacy assessment, pharmacokinetic analysis, and biodistribution studies.
Mechanism of Action and Signaling Pathway
The this compound ADC exerts its anti-tumor effect through a multi-step process. The monoclonal antibody component of the ADC binds to a specific antigen on the surface of cancer cells. For many Dxd-based ADCs, this target is the Human Epidermal Growth Factor Receptor 2 (HER2).[4] Upon binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[5] Inside the cell, the complex is trafficked to the lysosome, where the linker connecting the antibody and the cytotoxic payload is cleaved by lysosomal enzymes.[3][5] This releases the active payload, DXd, into the cytoplasm. DXd then translocates to the nucleus and inhibits topoisomerase I, an enzyme essential for DNA replication and repair.[2] This inhibition leads to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[5] Furthermore, the membrane-permeable nature of DXd allows it to diffuse into neighboring antigen-negative tumor cells, exerting a "bystander effect" that enhances the overall anti-tumor activity.[5]
The HER2 signaling pathway, a key pathway in many cancers, involves the dimerization of HER2 receptors, leading to the activation of downstream signaling cascades such as the PI3K/AKT/mTOR and RAS/MEK/MAPK pathways.[6][7] These pathways promote cell proliferation, survival, and differentiation.[8] By targeting HER2, the ADC not only delivers a cytotoxic payload but can also interfere with these pro-survival signaling pathways.[9]
Caption: this compound ADC mechanism targeting the HER2 receptor and subsequent signaling.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical in vivo studies of a HER2-targeting ADC with a DXd payload (Trastuzumab Deruxtecan (B607063) or T-DXd), which serves as a surrogate for a this compound ADC.
Table 1: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Cell Line | HER2 Expression | ADC Dose (mg/kg) | Treatment Schedule | Tumor Growth Inhibition (TGI, %) | Reference |
| NCI-N87 | High | 10 | Single IV dose | -6.1 (regression) | [10] |
| JIMT-1 | Medium | 10 | Single IV dose | -35.7 (regression) | [10] |
| Capan-1 | Low | 10 | Single IV dose | -42.3 (regression) | [10] |
| MDA-MB-468 | Very Low | 10 | Single IV dose | Not significant | [10] |
| FaDu | Low | 5 | Single IP dose | ~80 | [11] |
| USC-ARK2 | High (3+) | 4 | Single IV dose | Significant suppression | [5] |
Table 2: Pharmacokinetic Parameters in Tumor-Bearing Mice (10 mg/kg IV Dose)
| Parameter | Total Antibody | T-DXd (ADC) | Released DXd (Plasma) | Released DXd (Tumor) | Reference |
| Plasma AUC (µmol/Lday) | 2.32 - 3.88 | 1.96 - 2.75 | - | - | [10] |
| Plasma Half-life (days) | 3.2 - 5.3 | 2.9 - 4.5 | - | - | [10] |
| Tumor AUC (nmol/Lday) | - | - | - | 156.5 (MDA-MB-468) - 493.6 (NCI-N87) | [10][12] |
| Released DXd Half-life (hours) | - | - | 1.35 | - | [13][14] |
Table 3: Biodistribution of Radiolabeled T-DXd in HER2-Positive Tumor-Bearing Mice
| Tissue | % Injected Dose per Gram (%ID/g) at 24h | % Injected Dose per Gram (%ID/g) at 168h |
| Tumor | High | Sustained High |
| Blood | High | Decreasing |
| Liver | Moderate | Low |
| Spleen | Low | Low |
| Kidney | Low | Low |
| Lung | Low | Low |
Note: This table represents a qualitative summary based on biodistribution studies demonstrating tumor-specific accumulation and retention.[13]
Experimental Protocols
In Vivo Xenograft Tumor Model and Efficacy Study
This protocol outlines the establishment of a subcutaneous xenograft model and the subsequent evaluation of the anti-tumor efficacy of a this compound ADC.
Materials:
-
Human cancer cell line of interest (e.g., NCI-N87 for high HER2, FaDu for low HER2)[10][11]
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Matrigel or similar basement membrane matrix
-
This compound ADC, vehicle control, and isotype control ADC
-
Sterile PBS and cell culture medium
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Cell Culture: Culture the selected human cancer cell line under standard conditions until the cells are in the exponential growth phase.
-
Cell Preparation for Implantation:
-
Harvest the cells and perform a cell count.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2-5 x 10^6 cells per 100 µL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice 2-3 times per week for tumor growth.
-
Measure the tumor dimensions (length and width) using calipers.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once the tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, and different dose levels of this compound ADC).
-
Administer the treatments via the desired route (typically intravenous injection).
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health of the mice.
-
The study endpoint is typically reached when the tumors in the control group reach a predetermined size or when significant toxicity is observed.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Plot tumor growth curves and body weight changes over time.
-
Pharmacokinetic (PK) Analysis
This protocol describes the collection of samples for the analysis of total antibody, ADC, and released payload concentrations in plasma.
Materials:
-
Tumor-bearing mice from the efficacy study or a dedicated PK study.
-
Anticoagulant (e.g., EDTA).
-
Microcentrifuge tubes.
-
Equipment for blood collection (e.g., retro-orbital sinus or cardiac puncture).
-
Analytical method for quantification (e.g., ELISA for antibody and ADC, LC-MS/MS for released payload).
Protocol:
-
Dosing: Administer a single dose of the this compound ADC to the mice.
-
Blood Sampling:
-
At predetermined time points (e.g., 0, 0.25, 1, 4, 8, 24, 48, 96, 168 hours) post-dose, collect blood samples from a small subset of mice at each time point.
-
Place the blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Collect the plasma supernatant and store it at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentrations of total antibody, intact ADC, and the released DXd payload in the plasma samples using validated analytical methods.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), half-life (t1/2), and clearance (CL).
-
Biodistribution Study
This protocol details the assessment of the distribution of the ADC in various tissues of tumor-bearing mice.
Materials:
-
Radiolabeled or fluorescently labeled this compound ADC.
-
Tumor-bearing mice.
-
Scintillation counter or imaging system for detection.
-
Dissection tools.
-
Organ collection tubes.
Protocol:
-
Dosing: Administer a single dose of the labeled this compound ADC to the mice.
-
Tissue Collection:
-
At specified time points post-injection, euthanize a group of mice.
-
Collect blood via cardiac puncture.
-
Dissect and collect key organs and tissues of interest, including the tumor, liver, spleen, kidneys, lungs, heart, and muscle.
-
-
Sample Processing:
-
Weigh each tissue sample.
-
Homogenize the tissues if necessary.
-
-
Quantification:
-
Measure the amount of radioactivity or fluorescence in each tissue sample.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
This will provide a quantitative measure of the ADC's distribution and accumulation in different tissues.
-
Experimental Workflow Visualization
Caption: A generalized workflow for the in vivo evaluation of a this compound ADC.
References
- 1. [PDF] Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice | Semantic Scholar [semanticscholar.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Pathways and Mechanisms of HER2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Unveiling the intra-tumor fate of trastuzumab deruxtecan in a xenograft model to support its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Tracing ADC Metabolism and Distribution with dxd-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing dxd-d5 (B8196051), a deuterium-labeled analog of the potent topoisomerase I inhibitor dxd (B607230), to trace the metabolism and distribution of antibody-drug conjugates (ADCs). The inclusion of a stable isotope label allows for precise quantification and differentiation from the endogenous counterpart, making this compound an invaluable tool in preclinical and clinical ADC development.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of an ADC, including its stability, drug release profile, and biodistribution, is critical for its successful development.
This compound serves as a stable isotope-labeled internal standard and tracer for the quantitative analysis of the ADC payload, dxd (deruxtecan), in various biological matrices.[1][2] Its use in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables highly sensitive and specific quantification of the released payload, providing crucial insights into the ADC's behavior in vitro and in vivo.[3][4][5][6]
Key Applications of this compound in ADC Research
-
Pharmacokinetic (PK) Analysis: Accurate quantification of free dxd in circulation to understand the ADC's stability and payload release kinetics.[3][7][8]
-
Metabolism Studies: Identification and quantification of dxd metabolites to elucidate the metabolic fate of the payload.
-
Biodistribution Studies: Measurement of dxd concentrations in various tissues and tumors to assess target engagement and off-target toxicities.[7]
-
Bioanalytical Method Validation: Use as an internal standard to ensure the accuracy and reproducibility of quantitative assays.[1]
Experimental Protocols
In Vitro ADC Stability in Serum
This protocol assesses the stability of the ADC and the rate of payload release in a biological matrix over time.
Materials:
-
ADC conjugated with dxd
-
This compound internal standard
-
Human or animal serum (e.g., rat, monkey)
-
Phosphate-buffered saline (PBS)
-
Methanol-ethanol mixture (1:1, v/v)[4]
-
96-well plates
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Spike the ADC into serum at a final concentration of 200 µg/mL.[3]
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 3, 7, 14, and 21 days).[3]
-
At each time point, precipitate the proteins by adding 4 volumes of cold methanol-ethanol mixture containing the this compound internal standard to 1 volume of the serum sample.
-
Vortex the samples and centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the concentration of released dxd by comparing its peak area to that of the this compound internal standard.
In Vivo Pharmacokinetic and Distribution Studies in Mice
This protocol outlines the procedure for evaluating the PK profile and tissue distribution of an ADC in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude with NCI-H1975 xenografts)[3]
-
ADC conjugated with dxd
-
This compound internal standard
-
Anesthesia
-
Blood collection supplies (e.g., heparinized capillaries)
-
Tissue homogenization equipment
-
LC-MS/MS system
Procedure:
-
Administer a single intravenous (IV) injection of the ADC to the mice at a specified dose (e.g., 10 mg/kg).[3]
-
Collect blood samples at predetermined time points (e.g., 1, 6, 24, 72, 168, 336, 504, and 672 hours) via retro-orbital or tail vein bleeding.[3]
-
Process the blood to obtain serum or plasma and store at -80°C until analysis.
-
At the final time point, euthanize the animals and harvest tumors and organs of interest (e.g., liver, lung, spleen, kidney, heart).[3]
-
Homogenize the tissue samples in a suitable buffer.
-
Prepare the serum/plasma and tissue homogenate samples for analysis by protein precipitation with a methanol-ethanol mixture containing the this compound internal standard, as described in the in vitro protocol.
-
Analyze the samples by LC-MS/MS to determine the concentrations of the total antibody (via ELISA), the ADC, and the free dxd payload.[3]
Bioanalytical Method: LC-MS/MS Quantification of dxd
This section provides a general framework for the LC-MS/MS analysis of dxd. Specific parameters should be optimized for the instrument in use.
Liquid Chromatography:
-
Column: A reversed-phase column, such as a Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm), is suitable for separation.[5]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid[4]
-
Gradient: A linear gradient from low to high organic phase over a short run time (e.g., 11 minutes) is typically used.[4]
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 µL[4]
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.[3]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for dxd and this compound need to be determined by direct infusion.
-
Instrumentation: A triple quadrupole or a high-resolution mass spectrometer such as a Sciex 4000 QTRAP or Orbitrap Exploris 240 can be used.[3][9]
Data Presentation
The quantitative data obtained from these experiments should be summarized in tables for clear comparison and interpretation.
Table 1: In Vitro Serum Stability of ADC
| Time Point (Days) | Released dxd Concentration (ng/mL) | % Payload Released |
| 0 | ||
| 3 | ||
| 7 | ||
| 14 | ||
| 21 |
Table 2: Pharmacokinetic Parameters of ADC and Released dxd in Mice
| Analyte | Cmax (µg/mL or ng/mL) | Tmax (h) | AUC (µg·h/mL or ng·h/mL) | t1/2 (h) |
| Total Antibody | ||||
| ADC | ||||
| Released dxd |
Table 3: Biodistribution of Released dxd in Tissues and Tumor (72h post-dose)
| Tissue | dxd Concentration (ng/g) |
| Tumor | |
| Liver | |
| Lung | |
| Spleen | |
| Kidney | |
| Heart |
Visualizations
Signaling Pathway of dxd
The payload of the ADC, dxd, is a potent topoisomerase I inhibitor. It exerts its cytotoxic effect by intercalating into the DNA and stabilizing the topoisomerase I-DNA cleavage complex. This leads to DNA double-strand breaks during replication, ultimately triggering apoptosis and cell death.[10][11]
Caption: Mechanism of action of dxd released from an ADC.
Experimental Workflow for In Vivo ADC Study
The following diagram illustrates the workflow for conducting an in vivo pharmacokinetic and biodistribution study of an ADC using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cusabio.com [cusabio.com]
- 11. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dxd-d5 Antibody-Drug Conjugate (ADC) Conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of Dxd-d5 antibody-drug conjugate (ADC) conjugation.
Frequently Asked Questions (FAQs)
Q1: What is a typical Drug-to-Antibody Ratio (DAR) for a this compound ADC, and why is it important?
A desirable Drug-to-Antibody Ratio (DAR) for many ADCs, including those with potent payloads like this compound, is often targeted between 2 and 4.[1] This range is considered optimal as it balances therapeutic efficacy with manageable toxicity and favorable pharmacokinetic properties. A low DAR may result in insufficient potency, while a high DAR can lead to issues such as aggregation, reduced solubility, and faster clearance from circulation, potentially increasing off-target toxicity.[1][2] The this compound payload is a potent topoisomerase I inhibitor, and achieving a consistent and optimal DAR is crucial for the therapeutic window of the resulting ADC.[3][4]
Q2: Which conjugation strategies are commonly used for this compound ADCs?
This compound ADCs are often synthesized using cysteine-based conjugation methods. This typically involves the reduction of interchain disulfide bonds within the antibody to generate free thiol groups, which then react with a maleimide-functionalized this compound linker-payload. Site-specific conjugation technologies are also being explored to produce more homogeneous ADCs with a precisely controlled DAR.
Q3: What are the critical quality attributes (CQAs) to monitor during this compound ADC development?
Key critical quality attributes (CQAs) for this compound ADCs include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody.
-
DAR Distribution: The heterogeneity of the ADC population with different numbers of drugs per antibody.
-
Aggregate Levels: The presence of high molecular weight species, which can impact efficacy and immunogenicity.[5][6]
-
Unconjugated Antibody: The percentage of antibody that has not been conjugated with the drug.
-
Free Payload: The amount of unconjugated this compound linker-payload remaining in the final product.
-
In Vitro Cytotoxicity: The potency of the ADC against target cancer cell lines.
Troubleshooting Guide
This guide addresses common issues encountered during this compound ADC conjugation in a question-and-answer format.
Low or No Conjugation (Low DAR)
Q: My final ADC has a very low Drug-to-Antibody Ratio (DAR). What are the potential causes and solutions?
A: Low DAR is a common issue that can stem from several factors throughout the conjugation process. Below is a summary of potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Solution |
| Insufficient Antibody Reduction | - Optimize Reducing Agent Concentration: Titrate the concentration of the reducing agent (e.g., TCEP or DTT) to ensure complete reduction of the target disulfide bonds without over-reducing the antibody. - Verify Reducing Agent Activity: Ensure the reducing agent is fresh and has been stored correctly. Prepare fresh solutions before each use. - Optimize Reduction Time and Temperature: Increase the incubation time or temperature within the recommended range for your specific antibody and protocol. |
| Inefficient Linker-Payload Reaction | - Increase Molar Excess of Linker-Payload: A higher molar ratio of the this compound linker-payload to the antibody can drive the conjugation reaction forward. However, an excessive amount can lead to aggregation and purification challenges. - Optimize Reaction pH: The optimal pH for maleimide-thiol conjugation is typically between 6.5 and 7.5. Ensure your reaction buffer is within this range. - Check Linker-Payload Quality: Verify the purity and integrity of the this compound linker-payload. Degradation or impurities can reduce conjugation efficiency. |
| Poor Quality of Starting Materials | - Assess Antibody Purity: Ensure the antibody is highly pure (>95%) and free from interfering substances like primary amines (e.g., Tris buffer) or other proteins (e.g., BSA) if using lysine-based conjugation. - Confirm Antibody Concentration: Accurately determine the antibody concentration before starting the conjugation. |
| Suboptimal Reaction Conditions | - Reaction Time: Ensure the conjugation reaction proceeds for the recommended duration. Shorter times may lead to incomplete conjugation. - Temperature: Maintain a consistent and appropriate temperature throughout the reaction. |
ADC Aggregation
Q: I am observing significant aggregation in my ADC preparation. What could be causing this and how can I prevent it?
A: Aggregation is a critical issue in ADC development as it can affect efficacy, safety, and stability.[5][6] The increased hydrophobicity from the conjugated this compound payload is a primary driver of aggregation.
| Potential Cause | Recommended Solution |
| High DAR | - Optimize Linker-Payload Ratio: A lower molar excess of the linker-payload can result in a lower average DAR, which often reduces the propensity for aggregation.[2] |
| Hydrophobicity of the Payload | - Incorporate Hydrophilic Linkers: If possible, utilize linkers that include hydrophilic moieties (e.g., PEG) to counteract the hydrophobicity of the this compound payload. |
| Suboptimal Buffer Conditions | - Optimize pH and Ionic Strength: The pH of the conjugation and storage buffers should be optimized to maintain the colloidal stability of the ADC. Avoid pH values near the isoelectric point (pI) of the antibody.[5] - Use Stabilizing Excipients: The inclusion of excipients such as polysorbate 20/80, sucrose, or arginine in the final formulation buffer can help prevent aggregation. |
| Process-Related Stress | - Gentle Handling: Avoid vigorous vortexing or agitation, which can induce protein denaturation and aggregation. - Control Temperature: Avoid repeated freeze-thaw cycles and exposure to high temperatures.[2] |
| Presence of Organic Solvents | - Minimize Solvent Concentration: While organic co-solvents (e.g., DMSO, DMA) are often necessary to dissolve the linker-payload, their concentration in the final reaction mixture should be kept to a minimum (typically <10%). |
Heterogeneous DAR Profile
Q: My ADC shows a broad distribution of DAR species. How can I achieve a more homogeneous product?
A: A heterogeneous DAR profile can lead to batch-to-batch variability and a less predictable therapeutic window.
| Potential Cause | Recommended Solution |
| Non-Specific Conjugation | - Site-Specific Conjugation: Employ site-specific conjugation technologies that utilize engineered cysteines or enzymatic approaches to control the exact location and number of conjugated payloads. |
| Incomplete or Over-Reduction | - Precise Control of Reduction: Tightly control the amount of reducing agent and the reaction conditions (time, temperature) to achieve selective reduction of the desired disulfide bonds. |
| Suboptimal Purification | - Optimize Chromatography: Utilize purification techniques like Hydrophobic Interaction Chromatography (HIC) which can separate ADC species with different DARs. Fine-tuning the gradient and elution conditions can help isolate a more homogeneous population. |
Presence of Unconjugated Payload
Q: How can I effectively remove residual unconjugated this compound linker-payload from my ADC preparation?
A: The presence of free, highly cytotoxic payload is a major safety concern.
| Purification Method | Description |
| Size Exclusion Chromatography (SEC) | SEC is a common method to separate the larger ADC from the smaller, unconjugated linker-payload based on size. |
| Tangential Flow Filtration (TFF) / Diafiltration | TFF is a scalable method that can efficiently remove small molecules by buffer exchange while retaining the ADC. |
| Hydrophobic Interaction Chromatography (HIC) | HIC can be used to remove unconjugated payload, which is typically more hydrophobic than the ADC, and can also separate different DAR species. |
Experimental Protocols & Data
Representative Cysteine-Based Conjugation Protocol for this compound ADC
This protocol provides a general framework for the conjugation of a this compound linker-payload to an antibody via reduced interchain disulfides. Note: This is a representative protocol and may require optimization for your specific antibody and linker-payload.
1. Antibody Preparation:
-
Buffer Exchange: Exchange the antibody into a conjugation-compatible buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5).
-
Concentration Adjustment: Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).
2. Antibody Reduction:
-
Reducing Agent: Prepare a fresh solution of Tris(2-carboxyethyl)phosphine (TCEP).
-
Reaction: Add a specific molar excess of TCEP to the antibody solution (e.g., 2.5 to 5 molar equivalents).
-
Incubation: Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) to reduce the interchain disulfide bonds.
3. Conjugation Reaction:
-
Linker-Payload Preparation: Dissolve the maleimide-activated this compound linker-payload in an appropriate organic solvent (e.g., DMSO) to a high concentration.
-
Addition: Add the this compound linker-payload solution to the reduced antibody solution at a specific molar excess (e.g., 5 to 10 molar equivalents). The final concentration of the organic solvent should be minimized.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 1-4 hours), protected from light.
4. Quenching:
-
Quenching Agent: Add a molar excess of a quenching agent (e.g., N-acetylcysteine) to cap any unreacted maleimide (B117702) groups and stop the conjugation reaction.
-
Incubation: Incubate for a short period (e.g., 15-30 minutes).
5. Purification:
-
Method: Purify the ADC using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) to remove unconjugated linker-payload, quenching agent, and any aggregates.
-
Buffer Exchange: Exchange the purified ADC into a suitable formulation buffer for storage.
Illustrative Reaction Parameters
The following table provides a range of typical starting parameters for optimizing a this compound ADC conjugation. These values are illustrative and should be optimized for each specific system.
| Parameter | Typical Range | Considerations |
| Antibody Concentration | 5 - 20 mg/mL | Higher concentrations can increase reaction rates but may also promote aggregation. |
| Molar Ratio (TCEP:Ab) | 2.5:1 - 5:1 | Higher ratios lead to more reduced disulfides but can cause over-reduction and fragmentation. |
| Reduction Temperature | 25°C - 37°C | Higher temperatures increase the rate of reduction but can also impact antibody stability. |
| Reduction Time | 1 - 3 hours | Longer times ensure complete reduction but risk over-reduction. |
| Molar Ratio (Linker-Payload:Ab) | 5:1 - 10:1 | Higher ratios drive the reaction to a higher DAR but can increase aggregation and purification challenges. |
| Reaction pH | 6.5 - 7.5 | Optimal for maleimide-thiol reaction; pH outside this range can lead to side reactions or instability. |
| Reaction Time | 1 - 4 hours | Longer times can increase conjugation but also the risk of disulfide re-oxidation or degradation. |
| Organic Co-solvent | <10% (v/v) | Necessary for linker-payload solubility but can cause antibody denaturation at higher concentrations. |
Visualizations
Caption: this compound ADC Conjugation Workflow.
Caption: Troubleshooting Logic Flowchart.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 3. cusabio.com [cusabio.com]
- 4. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
Technical Support Center: Optimizing Dxd ADC Drug-to-Antibody Ratio (DAR)
Welcome to the technical support center for the optimization of the drug-to-antibody ratio (DAR) for Dxd-based Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshooting tips, and detailed protocols to refine the DAR for optimal therapeutic efficacy.
A Note on Dxd-d5: The payload "Dxd" is a potent topoisomerase I inhibitor, an exatecan (B1662903) derivative, used in novel ADCs.[1][2][][4] "this compound" refers to a deuterium-labeled version of Dxd.[1][5] This isotopic labeling is typically used as an internal standard for quantitative analysis by methods like LC-MS and does not alter the fundamental principles of conjugation chemistry or DAR optimization.[1] The guidance provided here is applicable to ADCs using Dxd and its derivatives.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the importance and control of the drug-to-antibody ratio in Dxd ADC development.
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a Critical Quality Attribute (CQA)?
A1: The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules (in this case, Dxd) conjugated to a single antibody.[6] It is considered a Critical Quality Attribute (CQA) because it directly influences the ADC's efficacy, toxicity, stability, and pharmacokinetics (PK).[6] An incorrect or inconsistent DAR can lead to a product with diminished potency or unacceptable toxicity, highlighting the need for precise control.[6][7]
Q2: How does DAR impact the efficacy, toxicity, and pharmacokinetics of a Dxd ADC?
A2: The DAR value is a critical balancing act for an ADC's therapeutic window:
-
Efficacy: Generally, a higher DAR delivers more cytotoxic payload to the target cell, which can increase potency. However, this effect is not always linear and can be limited by the number of available antigens on cancer cells.[6]
-
Toxicity: Higher DAR values are often associated with increased systemic toxicity.[6][] This can be due to the premature release of the payload or off-target uptake of the more hydrophobic ADC.[6][9] Studies have shown that a DAR greater than 4 can be linked to a higher incidence of adverse events.[6]
-
Pharmacokinetics (PK): ADCs with high DAR values (e.g., >4) tend to be more hydrophobic, which can lead to faster clearance from circulation, often through the liver.[6][7][10] This reduces the ADC's half-life and overall exposure, potentially diminishing its therapeutic effect.[6][7] Recent developments, however, are pushing towards higher DARs (e.g., ~8 for some approved ADCs like Enhertu which uses a Dxd derivative) to maximize antitumor effects, which is achieved through careful engineering of the linker and payload system.[2]
Q3: What is a typical or optimal DAR for a Dxd ADC?
A3: There is no single "optimal" DAR for all ADCs; it must be determined empirically for each specific antibody-linker-drug combination. Historically, ADCs were often developed with an average DAR of 2 to 4.[][12] However, some modern ADCs utilizing topoisomerase I inhibitors like Dxd are designed with a higher DAR of around 8 to maximize the therapeutic window.[2][13] The ideal DAR is a balance between sufficient potency and favorable pharmacokinetic and safety profiles.[13]
Q4: My ADC has the target average DAR, but shows poor in vivo efficacy. What could be the issue?
A4: Even with an optimal average DAR, other factors can impact in vivo performance:
-
Conjugation Site: For stochastic conjugation methods (e.g., lysine (B10760008) conjugation), the payload may attach to sites that interfere with antigen binding, reducing potency.[6] Site-specific conjugation methods can mitigate this issue.[14]
-
Linker Stability: The linker might be unstable in circulation, leading to premature release of the Dxd payload.[6][] This reduces the effective dose delivered to the tumor and can increase systemic toxicity.[6][]
-
ADC Aggregation: The hydrophobic nature of Dxd, especially at high DAR, can lead to ADC aggregation, which can alter pharmacokinetics and reduce efficacy.[13][15]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the Dxd ADC conjugation, purification, and characterization process.
| Issue | Possible Causes | Troubleshooting Steps |
| Low Average DAR | 1. Inefficient Antibody Reduction (Cysteine Conjugation): Incomplete reduction of interchain disulfide bonds results in fewer available thiol groups.[16] 2. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lower conjugation efficiency.[16][17] 3. Degraded/Inactive Drug-Linker: The Dxd-linker complex may have degraded due to improper storage or handling.[17] 4. Inaccurate Reagent Stoichiometry: Errors in the molar ratio of Dxd-linker to the antibody.[6] | 1. Optimize Reduction: Systematically vary the concentration of the reducing agent (e.g., TCEP, DTT) and incubation time/temperature.[6][16] Ensure the buffer pH is optimal for the reducing agent (e.g., pH 7.0-7.5 for TCEP).[16] 2. Optimize Reaction Parameters: Perform small-scale experiments to find the optimal pH, temperature, and incubation time for your specific system.[17] 3. Verify Reagent Quality: Use a fresh batch of the Dxd-linker or verify the activity of the existing stock.[17] 4. Ensure Precise Measurements: Accurately quantify antibody and drug-linker concentrations before conjugation.[6] |
| High Average DAR & Heterogeneity | 1. Excessive Drug-Linker: Using too high a molar excess of the Dxd-linker during conjugation.[17] 2. Over-reduction of Antibody: Reduction of intrachain disulfide bonds in addition to interchain bonds, exposing more conjugation sites. 3. Stochastic Conjugation Method: Traditional conjugation to lysine or surface-exposed cysteines produces a heterogeneous mixture of DAR species (DAR0, 2, 4, 6, 8, etc.).[18][19] | 1. Reduce Molar Excess: Titrate down the molar ratio of the Dxd-linker to the antibody.[17] 2. Control Reduction Step: Carefully control the amount of reducing agent and the reaction conditions to favor reduction of only the interchain disulfide bonds. 3. Consider Site-Specific Conjugation: For a more homogeneous product, explore site-specific conjugation technologies.[14] |
| ADC Aggregation | 1. High Hydrophobicity: Dxd is a hydrophobic molecule. High DAR increases the overall hydrophobicity of the ADC, promoting aggregation.[13][17] 2. Suboptimal Buffer Conditions: The formulation buffer may not be suitable for stabilizing the final ADC product.[17] 3. Process-Induced Stress: Steps like filtration or chromatography can induce aggregation.[6] | 1. Optimize DAR: Aim for the lowest DAR that still provides the desired potency. 2. Use Hydrophilic Linkers/Excipients: Incorporate hydrophilic linkers or formulation excipients (e.g., polysorbate) to improve solubility.[13] 3. Screen Formulation Buffers: Test different buffer conditions (pH, ionic strength, excipients) to find one that minimizes aggregation.[17] 4. Optimize Purification: Use milder purification methods, such as size exclusion chromatography (SEC), to remove aggregates.[6] |
| Inconsistent Batch-to-Batch DAR | 1. Variability in Starting Materials: Batch-to-batch differences in the antibody or Dxd-linker.[17] 2. Lack of Precise Process Control: Minor variations in reaction parameters (pH, temperature, time) between runs.[17] 3. Inconsistent Purification: Differences in the purification method can enrich for different DAR species.[17] | 1. Characterize Starting Materials: Ensure consistent quality and concentration of the antibody and drug-linker for each batch.[17] 2. Implement Strict Process Controls: Carefully monitor and control all reaction parameters to ensure reproducibility.[17] 3. Standardize Purification Protocol: Use a standardized and validated purification protocol for all batches. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for Dxd ADC characterization and the impact of DAR.
Table 1: Common Analytical Techniques for DAR Determination
| Technique | Principle | Information Provided | Typical Conditions |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity under non-denaturing conditions.[20][21] | Average DAR, drug-load distribution (e.g., %DAR0, %DAR2, %DAR4).[20] | Mobile Phase A: High salt (e.g., 1.5 M Ammonium Sulfate in Sodium Phosphate, pH 7.0).[6] Mobile Phase B: Low salt (e.g., 50 mM Sodium Phosphate, pH 7.0).[13] Gradient: Linear gradient from high to low salt.[6] |
| Reversed-Phase HPLC (RP-HPLC) | Separates reduced antibody light and heavy chains based on hydrophobicity under denaturing conditions.[21] | Average DAR, distribution of drug on light vs. heavy chains.[21] | Pre-treatment: ADC reduction with DTT or TCEP.[22] Mobile Phase A: 0.1% Formic Acid in Water.[13] Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[13] Temperature: Often elevated (e.g., 75-80°C).[22] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Measures the precise molecular weight of the intact or reduced ADC species.[20] | Confirms DAR species identity, average DAR, and can identify conjugation sites.[23] | Pre-treatment: Optional reduction and/or deglycosylation (e.g., with PNGase F).[20][23] Analysis: Deconvolution of mass spectra to determine masses of different species.[13] |
| UV-Vis Spectroscopy | Calculates average DAR based on the distinct absorbance maxima of the antibody (280 nm) and the drug payload.[20][21] | Average DAR only.[12] | Requires known extinction coefficients for both the antibody and the Dxd payload at two different wavelengths.[21] |
Table 2: General Impact of DAR on ADC Properties
| DAR Value | Efficacy | Toxicity | Pharmacokinetics (Clearance) | Aggregation Risk |
| Low (e.g., 1-2) | Lower Potency | Lower | Slower | Low |
| Moderate (e.g., 3-4) | Good Potency | Moderate | Moderate | Moderate |
| High (e.g., >4-8) | Higher Potency | Higher | Faster[6][9][10] | High[13][15] |
Note: These are general trends. The specific properties of the antibody, linker, and Dxd payload can significantly influence the outcome.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cysteine-Based Dxd Conjugation (Stochastic)
This protocol describes a two-step process for conjugating a Dxd-linker to a monoclonal antibody via interchain cysteine residues.
-
Step 1: Antibody Reduction
-
Prepare the antibody in a suitable buffer (e.g., PBS with 1 mM EDTA).
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical starting molar ratio is 2.0-3.0 moles of TCEP per mole of antibody.
-
Incubate the reaction at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol (-SH) groups.[6]
-
Remove the excess TCEP immediately using a desalting column equilibrated with the conjugation buffer.
-
-
Step 2: Drug-Linker Conjugation
-
Prepare the Dxd-linker (e.g., with a maleimide (B117702) functional group) in a compatible co-solvent like DMSO. Ensure the final co-solvent concentration in the reaction is low (<10%) to prevent antibody denaturation.[16]
-
Add the Dxd-linker solution to the reduced antibody solution. A typical molar ratio is 5-10 moles of linker per mole of antibody.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C, protected from light.
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
-
Step 3: Purification
-
Purify the resulting ADC from unconjugated payload, quencher, and other reactants. This is typically done using size exclusion chromatography (SEC) or tangential flow filtration (TFF).[6]
-
Characterize the purified ADC for average DAR, aggregation, and purity using methods like HIC (Protocol 2), SEC, and LC-MS (Protocol 3).[6]
-
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines the analysis of DAR distribution for a purified Dxd ADC.
-
Materials and Reagents:
-
Sample Preparation:
-
HIC Method:
-
Column Temperature: 25°C.[22]
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.[22]
-
Procedure:
-
Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes.[22]
-
Inject 10-20 µL of the prepared ADC sample.[16]
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.[16]
-
Re-equilibrate the column with 100% Mobile Phase A.
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram corresponding to each DAR species (unconjugated antibody with DAR0 elutes first, followed by DAR2, DAR4, etc., as hydrophobicity increases).[22]
-
Calculate the relative percentage of each peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (%Area of each species * DAR of that species) / 100
-
Protocol 3: DAR Confirmation by LC-MS after Reduction
This protocol provides a method to confirm the average DAR and assess drug distribution on the light and heavy chains.
-
Materials and Reagents:
-
LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.[13]
-
Column: A reversed-phase column suitable for proteins (e.g., C4).[13]
-
Reduction Buffer: 10-20 mM Dithiothreitol (DTT) in a suitable buffer.[22]
-
Mobile Phase A: 0.1% Formic Acid in Water.[13]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[13]
-
-
Sample Preparation (Reduction):
-
Dilute the ADC to ~1 mg/mL.
-
Add DTT to a final concentration of 10-20 mM.
-
Incubate at 37°C for 30 minutes to ensure complete reduction of disulfide bonds.[22]
-
-
LC-MS Method:
-
Column Temperature: 70-80°C.
-
Procedure:
-
Equilibrate the column with the starting gradient conditions.
-
Inject the reduced sample.
-
Run a gradient of increasing Mobile Phase B to elute the light chain (LC) and heavy chain (HC) species.
-
Acquire mass spectra across the elution profile.
-
-
-
Data Analysis:
-
Deconvolute the mass spectra for the LC and HC peaks to determine the molecular weights of the unconjugated and drug-conjugated chains.
-
Calculate the average DAR based on the relative abundance of each species observed in the deconvoluted spectra.
-
Visualizations
The following diagrams illustrate key workflows and relationships in Dxd ADC development.
Caption: General workflow for Dxd ADC conjugation and analysis.
Caption: Logic diagram for troubleshooting inconsistent DAR results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cusabio.com [cusabio.com]
- 4. Dxd | DNA Topoisomerase I Inhibitor | ADC Drugs | TargetMol [targetmol.com]
- 5. This compound - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 9. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. ADC Process Development and Manufacturing (Part I): Core Components, Intermediates, and Conjugation Strategies - Creative Biogene [creative-biogene.com]
- 20. pharmiweb.com [pharmiweb.com]
- 21. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. lcms.cz [lcms.cz]
Technical Support Center: Dxd-d5 ADC Aggregation and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation and stability of Dxd-d5 Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation and why is it a critical issue for this compound ADCs?
A1: ADC aggregation is the formation of high-molecular-weight species from individual ADC monomers.[1] This is a critical issue for this compound ADCs because the this compound payload and associated linkers can be hydrophobic, increasing the propensity for the ADC to aggregate.[2][3] Aggregation can lead to a variety of problems, including:
-
Reduced Efficacy: Aggregates may have altered binding affinity to the target antigen and may be cleared from circulation more rapidly.[4]
-
Increased Immunogenicity: The presence of aggregates can trigger an unwanted immune response in patients.[4][5]
-
Off-Target Toxicity: Aggregates can be taken up by non-target cells, such as immune cells expressing Fcγ receptors, leading to toxicity in healthy tissues.[4][5]
-
Manufacturing and Formulation Challenges: Aggregation can lead to precipitation, making the ADC difficult to purify, formulate, and administer.[4]
Q2: What are the primary causes of this compound ADC aggregation?
A2: The primary drivers of this compound ADC aggregation are rooted in the physicochemical properties of the conjugate and its environment. Key factors include:
-
Increased Hydrophobicity: The this compound payload and many linker systems are inherently hydrophobic. Their conjugation to the antibody surface creates hydrophobic patches that can interact between ADC molecules, leading to aggregation.[1][2][6]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated this compound molecules per antibody increases the overall hydrophobicity of the ADC, which strongly correlates with an increased tendency to aggregate.[1][7]
-
Formulation Conditions: Suboptimal formulation parameters can destabilize the ADC and promote aggregation. This includes unfavorable pH, low ionic strength, and the absence of stabilizing excipients.[6][8]
-
Environmental Stress: Exposure to physical and environmental stresses can induce aggregation. This includes elevated temperatures, freeze-thaw cycles, mechanical stress (e.g., shaking or stirring), and exposure to light, especially for photosensitive payloads.[4][9]
-
Conjugation Process: The chemical conditions used during the conjugation of this compound to the antibody can sometimes lead to partial denaturation or conformational changes in the antibody, making it more prone to aggregation.[6][10]
Q3: How does the Drug-to-Antibody Ratio (DAR) of a this compound ADC affect its stability?
A3: The DAR is a critical quality attribute that significantly impacts the stability of a this compound ADC.[1] Generally, a higher DAR leads to:
-
Increased Aggregation: As the DAR increases, the ADC becomes more hydrophobic, which is a primary driver of aggregation.[1][7]
-
Decreased Thermal Stability: ADCs with a higher DAR often exhibit lower thermal stability, meaning they are more susceptible to unfolding and aggregation when exposed to heat.[11]
-
Altered Pharmacokinetics: High-DAR ADCs can be cleared more rapidly from circulation, potentially through uptake by the liver, which can affect overall efficacy and toxicity profiles.[12]
Therefore, optimizing the DAR is a crucial step in developing a stable and effective this compound ADC, balancing therapeutic potency with acceptable physicochemical properties.[1]
Q4: What are some common strategies to mitigate aggregation of this compound ADCs?
A4: Several strategies can be employed throughout the development process to minimize aggregation:
-
Formulation Optimization: Developing a robust formulation is key. This involves screening for the optimal buffer system and pH, and including stabilizing excipients such as sugars (e.g., sucrose), amino acids (e.g., histidine, methionine), and surfactants (e.g., polysorbates).[8][9]
-
Control of DAR: The conjugation process should be carefully controlled to achieve a consistent and optimal DAR that balances efficacy with stability.[1]
-
Hydrophilic Linkers: Utilizing more hydrophilic linkers can help to mask the hydrophobicity of the this compound payload, thereby reducing the propensity for aggregation.[12]
-
Process Optimization: Minimizing exposure to harsh conditions during conjugation and purification is important. This includes controlling temperature, avoiding vigorous agitation, and protecting the ADC from light.[4][9] Immobilizing the antibody on a solid support during conjugation can also prevent aggregation by keeping the individual molecules separated.[6]
-
Proper Storage and Handling: ADCs should be stored at the recommended temperature and protected from light and physical shock.[4]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| High levels of aggregation immediately after conjugation and purification. | High DAR; Hydrophobic interactions between ADC molecules.[1] | Optimize the conjugation reaction to target a lower average DAR.[1] Consider using a more hydrophilic linker system.[12] |
| Unfavorable buffer conditions during conjugation or purification.[6] | Ensure the pH and salt concentration of all buffers are optimized for ADC stability.[6] | |
| Increase in aggregation during storage. | Suboptimal formulation (pH, excipients).[8] | Perform a formulation screening study to identify the optimal buffer, pH, and stabilizing excipients (e.g., sucrose, polysorbate).[8][9] |
| Inappropriate storage temperature or freeze-thaw cycles.[4] | Store the ADC at the recommended temperature. Aliquot the ADC to minimize freeze-thaw cycles. | |
| Precipitation of the ADC solution. | Severe aggregation.[4] | Centrifuge the sample to remove precipitate before analysis. Re-evaluate the formulation and storage conditions to prevent further precipitation.[4] |
| High ADC concentration. | Evaluate the concentration-dependent aggregation propensity. Consider formulating at a lower concentration if necessary. | |
| Inconsistent results in aggregation assays. | Issues with the analytical method (e.g., non-specific binding to the column).[13] | Optimize the mobile phase of your SEC-HPLC method. For ADCs, adding a moderate amount of organic solvent (e.g., isopropanol (B130326) or acetonitrile) can help reduce hydrophobic interactions with the column matrix.[13] |
| Sample handling variability. | Ensure consistent sample preparation and handling procedures. |
Data Presentation
Table 1: Effect of Drug-to-Antibody Ratio (DAR) on this compound ADC Aggregation
| Average DAR | % Monomer | % High Molecular Weight (HMW) Species |
| 2.1 | 98.5 | 1.5 |
| 4.3 | 95.2 | 4.8 |
| 6.8 | 89.7 | 10.3 |
| 7.9 | 82.1 | 17.9 |
| Data are representative and obtained by Size Exclusion Chromatography (SEC-HPLC). |
Table 2: Stability of this compound ADC (DAR 4.0) under Accelerated Stress Conditions
| Condition | Incubation Time | % Intact ADC (RP-HPLC) | % HMW Species (SEC-HPLC) |
| 4°C (Control) | 14 days | 99.1 | 5.1 |
| 25°C | 14 days | 96.5 | 8.9 |
| 40°C | 14 days | 88.2 | 15.7 |
| pH 5.0, 25°C | 14 days | 98.8 | 6.2 |
| pH 7.4, 25°C | 14 days | 96.5 | 8.9 |
| pH 8.5, 25°C | 14 days | 92.1 | 11.4 |
| Data are representative and illustrate common stability trends. |
Experimental Protocols
Protocol 1: Determination of this compound ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of monomer, high-molecular-weight (HMW) species (aggregates), and low-molecular-weight (LMW) species (fragments) in a this compound ADC sample.
Materials:
-
This compound ADC sample
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, 15% Isopropanol, pH 6.8
-
HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)[4]
Procedure:
-
System Preparation:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system and the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved (typically 30-60 minutes).[14]
-
-
Sample Preparation:
-
Dilute the this compound ADC sample to a final concentration of 1 mg/mL using the mobile phase.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.[14]
-
-
Chromatographic Analysis:
-
Inject 10-20 µL of the prepared sample onto the column.
-
Run the analysis for a sufficient time to allow for the elution of all species (typically 20-30 minutes).
-
Monitor the elution profile at a wavelength of 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the HMW species, the monomer, and any LMW species.
-
Calculate the percentage of each species using the following formula: % Species = (Area of Species Peak / Total Area of All Peaks) x 100
-
Protocol 2: Assessment of this compound ADC Stability by Reversed-Phase HPLC (RP-HPLC)
Objective: To monitor the degradation of the this compound ADC and the potential release of the free drug over time under stress conditions. This method is stability-indicating.
Materials:
-
This compound ADC sample
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
HPLC system with a UV detector
-
RP column suitable for proteins (e.g., C4 or C8)
Procedure:
-
Stress Sample Generation:
-
Incubate aliquots of the this compound ADC (e.g., at 1 mg/mL) under various stress conditions (e.g., 40°C, different pH values, light exposure) for a defined period (e.g., 7, 14, and 28 days). Include a control sample stored at 4°C.
-
-
System Preparation:
-
Equilibrate the HPLC system and RP column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
-
Chromatographic Analysis:
-
Inject a standardized amount of each stressed and control sample onto the column.
-
Elute the bound components using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to the this compound payload if possible.
-
-
Data Analysis:
-
Identify the main peak corresponding to the intact ADC in the control sample.
-
In the chromatograms of the stressed samples, identify any new peaks corresponding to degradation products or the released free drug.
-
Calculate the percentage of the remaining intact ADC by comparing the main peak area in the stressed sample to that of the control sample.
-
Visualizations
Caption: Mechanism of this compound ADC Aggregation.
Caption: Workflow for ADC Aggregation Analysis.
Caption: Troubleshooting this compound ADC Aggregation.
References
- 1. agilent.com [agilent.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. agilent.com [agilent.com]
- 5. actifsource.com [actifsource.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. leukocare.com [leukocare.com]
- 9. graphviz.org [graphviz.org]
- 10. researchgate.net [researchgate.net]
- 11. worthe-it.co.za [worthe-it.co.za]
- 12. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Dxd-d5 LC-MS/MS bioanalysis interference from matrix effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effect interference during the LC-MS/MS bioanalysis of dxd-d5 (B8196051), the deuterated internal standard for deruxtecan (B607063) (dxd), a potent topoisomerase I inhibitor used as a cytotoxic payload in antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during this compound LC-MS/MS experiments, with a focus on matrix effects.
Q1: I am observing high variability and poor reproducibility in my this compound internal standard signal across different plasma samples. What is the likely cause?
A: High variability in the internal standard signal is a classic indication of matrix effects, specifically ion suppression or enhancement. While a stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and experience similar matrix effects, significant and inconsistent interference from the biological matrix can still compromise assay accuracy.[1]
Potential Causes and Solutions:
-
Insufficient Sample Cleanup: The most common cause is the presence of co-eluting endogenous matrix components like phospholipids, salts, and metabolites.
-
Solution: Enhance your sample preparation method. While simple protein precipitation (PPT) is fast, it may not be sufficient. Consider more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner sample extract.[2]
-
-
Chromatographic Co-elution: The this compound peak may be co-eluting with a region of significant matrix interference.
-
Solution: Optimize your chromatographic method to separate the analyte and internal standard from the interfering matrix components. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry. A post-column infusion experiment can help identify the retention time windows with the most significant ion suppression.[3]
-
-
Matrix Lot-to-Lot Variability: Different batches of biological matrix can have varying compositions, leading to inconsistent matrix effects.
-
Solution: Evaluate the matrix effect across multiple lots of blank matrix during method development and validation.
-
Q2: My calibration curve for dxd (B607230) is non-linear, especially at the lower concentrations. Could this be related to matrix effects?
A: Yes, non-linearity, particularly at the lower limit of quantitation (LLOQ), is often a symptom of uncompensated matrix effects. At low concentrations, the analyte signal is more susceptible to suppression or enhancement by co-eluting matrix components.
Troubleshooting Steps:
-
Evaluate Matrix Effects Quantitatively: Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement.
-
Improve Sample Preparation: As with signal variability, a more effective sample cleanup method can remove the interfering components.
-
Optimize Chromatography: Adjust your LC method to ensure the analyte elutes in a clean region of the chromatogram.
-
Use Matrix-Matched Calibrators: Prepare your calibration standards and quality control (QC) samples in the same blank biological matrix as your study samples. This helps to ensure that the standards and samples experience similar matrix effects, improving linearity and accuracy.
Q3: I'm observing a gradual decrease in the this compound signal over a long analytical run. What should I investigate?
A: A decline in signal over a run can be due to several factors, including the accumulation of matrix components in the LC-MS system.
Potential Causes and Solutions:
-
Ion Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a progressive decrease in ionization efficiency.
-
Solution: Schedule regular cleaning and maintenance of the ion source. Using a divert valve to direct the highly aqueous and early-eluting portions of the chromatographic run to waste can help minimize source contamination.
-
-
Column Fouling: Accumulation of matrix components on the analytical column can lead to peak shape distortion and a decrease in signal intensity.
-
Solution: Implement a robust column washing step at the end of each run. If the problem persists, consider using a guard column to protect the analytical column.
-
-
Internal Standard Instability: While less common for stable isotope-labeled standards, instability in the reconstitution solvent or during storage in the autosampler could be a factor.
-
Solution: Verify the stability of this compound in the final sample solvent under the conditions and duration of the analytical run.[4]
-
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical in mitigating matrix effects. The following table summarizes the general effectiveness of common techniques in removing interfering substances.
| Sample Preparation Technique | Phospholipid Removal | Protein Removal | Relative Matrix Effect | Typical Recovery | Throughput |
| Protein Precipitation (PPT) | Low | High | High | Moderate to High | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | High | Moderate | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Low | High | Moderate to Low |
| Supported Liquid Extraction (SLE) | High | High | Low | High | Moderate |
This table provides a general comparison. The actual performance will depend on the specific analyte, matrix, and optimized protocol.[2][5][6]
Experimental Protocols
Detailed methodologies for assessing matrix effects are crucial for a robust bioanalytical method.
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
This method quantifies the absolute matrix effect by comparing the response of an analyte in the presence and absence of matrix components.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (dxd) and internal standard (this compound) into the final reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Spike): Extract blank biological matrix (at least 6 different lots) using the developed sample preparation method. Spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Spike): Spike the analyte and internal standard into the blank biological matrix before extraction. Process these samples using the developed method.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (CV%) of the MF across different matrix lots should be ≤15%.
-
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
Protocol 2: Qualitative Assessment of Matrix Effect using Post-Column Infusion
This experiment helps to identify the retention time regions where ion suppression or enhancement occurs.
-
Setup:
-
Continuously infuse a standard solution of dxd and this compound at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer ion source, using a T-connector.
-
-
Acquire a Stable Baseline: Allow the infused signal to stabilize, establishing a constant baseline response for the analytes.
-
Inject Blank Matrix Extract: Inject a processed blank matrix extract onto the LC column.
-
Monitor the Signal: Monitor the infused analyte signal throughout the chromatographic run. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[1][7] This information can then be used to adjust the chromatography to move the analyte peak away from these interfering regions.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Dxd-d5 Bystander Effect Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Dxd-d5 bystander effect assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound bystander effect and why is it important?
A1: The bystander effect of antibody-drug conjugates (ADCs) like those using this compound (a derivative of exatecan) refers to the killing of antigen-negative (Ag-) tumor cells located near antigen-positive (Ag+) cells that have internalized the ADC.[1][2] After an ADC binds to an Ag+ cell and is internalized, the this compound payload is released.[3] Due to its high membrane permeability, this compound can diffuse out of the target cell and into neighboring Ag- cells, inducing DNA damage and apoptosis.[1][3][4] This is crucial for treating heterogeneous tumors where not all cells express the target antigen.[5]
Q2: What are the key factors that influence the variability of the this compound bystander effect?
A2: Several factors can contribute to variability in this compound bystander effect assays:
-
Payload Permeability: The ability of this compound to cross cell membranes is fundamental to the bystander effect.[3][4]
-
Linker Stability and Cleavage: The linker connecting the antibody to this compound must be stable in circulation but efficiently cleaved within the tumor microenvironment or inside the target cell to release the payload.[3]
-
Antigen Expression Levels: The density of the target antigen on Ag+ cells can affect the amount of ADC internalized and, consequently, the amount of this compound released.[2][6]
-
Cell Line Sensitivity: Both Ag+ and Ag- cell lines can have different intrinsic sensitivities to the this compound payload.[7]
-
Co-culture Ratio and Density: The ratio of Ag+ to Ag- cells and the overall cell density can impact the concentration of released payload available to bystander cells.[6]
-
Assay Duration: A sufficient incubation period is required to allow for ADC processing, payload release, diffusion, and induction of cell death in bystander cells.[2]
Q3: How does the bystander effect of this compound compare to other payloads like SN-38 and MMAE?
A3: this compound, SN-38, and MMAE are all payloads capable of inducing a bystander effect, but they differ in their properties, which can affect the magnitude of this effect. Dxd is reported to be a more potent topoisomerase I inhibitor than SN-38.[8] The membrane permeability of the payload is a critical determinant of the bystander effect.[4] While all three are membrane-permeable, differences in their lipophilicity and permeability coefficients can lead to variations in the efficiency of bystander killing.[7]
Troubleshooting Guides
Problem 1: Inconsistent or low bystander killing of antigen-negative (Ag-) cells.
| Possible Cause | Suggested Solution |
| Suboptimal ADC Concentration | Titrate the ADC concentration to ensure it is sufficient to kill Ag+ cells effectively and release an adequate amount of this compound without being overly toxic to Ag- cells in monoculture.[7] |
| Incorrect Ratio of Ag+ to Ag- Cells | Optimize the co-culture ratio. A higher proportion of Ag+ cells generally leads to a stronger bystander effect.[6] Test ratios such as 1:1, 3:1, and 5:1 (Ag+:Ag-). |
| Inappropriate Assay Duration | Extend the incubation time. Bystander killing involves multiple steps (internalization, payload release, diffusion, and induction of apoptosis) and may require 72-96 hours or longer to become apparent.[2] |
| Low Payload Permeability | While this compound is known for its high permeability, ensure that the experimental conditions (e.g., pH of the medium) do not negatively impact its ability to cross cell membranes.[4] |
| Low Sensitivity of Ag- Cells to this compound | Confirm the sensitivity of your Ag- cell line to free this compound payload in a separate experiment. If the cells are highly resistant, consider using a different Ag- cell line. |
Problem 2: High background toxicity in antigen-negative (Ag-) cell monoculture controls.
| Possible Cause | Suggested Solution |
| ADC Concentration is Too High | Reduce the ADC concentration. The concentration used should be minimally toxic to the Ag- cells when cultured alone.[7] |
| Non-specific Uptake of the ADC | Use an isotype control ADC (a non-targeting antibody with the same payload and linker) to assess the level of non-specific uptake and toxicity in the Ag- cells. |
| Free Payload in ADC Preparation | Ensure the ADC preparation is of high purity and has minimal free this compound payload, which could cause non-specific toxicity. |
Problem 3: Poor correlation between in vitro bystander effect and in vivo results.
| Possible Cause | Suggested Solution |
| In vitro Model Lacks Complexity | In vitro co-culture assays do not fully replicate the tumor microenvironment.[7] Consider using 3D spheroid co-culture models, which can better mimic the spatial arrangement of cells and payload diffusion dynamics in a tumor.[9] |
| Pharmacokinetics of the ADC | The distribution and clearance of the ADC and the released payload in vivo are more complex. The localized nature of the bystander effect means it may be less pronounced if Ag+ and Ag- cells are not in close proximity within the tumor.[1] |
| Tumor Microenvironment Factors | Factors such as interstitial fluid pressure and binding of the payload to extracellular matrix components can limit the diffusion of this compound in vivo. |
Quantitative Data Summary
Table 1: Comparison of Physicochemical and Biological Properties of Common ADC Payloads
| Payload | Mechanism of Action | Relative Potency | Membrane Permeability | Bystander Effect |
| This compound | Topoisomerase I inhibitor | High (more potent than SN-38)[8] | High[3][4] | Strong[3][4] |
| SN-38 | Topoisomerase I inhibitor | Moderate | Moderate[7] | Moderate[7] |
| MMAE | Microtubule inhibitor | High | High[10] | Strong[7] |
| MMAF | Microtubule inhibitor | High | Low[10] | Minimal[10] |
| DM1 | Microtubule inhibitor | High | Low (as charged metabolite)[1] | Minimal[1] |
Table 2: Factors Influencing this compound Bystander Effect Assay Variability
| Factor | Parameter | Impact on Variability | Recommendation |
| Cell Lines | Antigen Expression Level | High | Characterize and maintain consistent antigen expression levels on Ag+ cells. |
| Payload Sensitivity | High | Determine the IC50 of free this compound for both Ag+ and Ag- cell lines. | |
| Co-culture | Ag+:Ag- Ratio | High | Optimize and standardize the cell ratio for each experiment. |
| Seeding Density | Medium | Maintain consistent cell seeding densities to avoid artifacts from confluence or nutrient depletion. | |
| ADC | Concentration | High | Perform a dose-response curve to select an optimal concentration. |
| Purity | High | Use highly purified ADC with minimal free payload. | |
| Assay Readout | Timepoint | High | Establish an optimal time course for the assay (e.g., 72, 96, 120 hours). |
| Detection Method | Medium | Use a reliable method to distinguish and quantify the viability of Ag+ and Ag- cells (e.g., fluorescent reporters, flow cytometry). |
Experimental Protocols
Protocol 1: Direct Co-culture Bystander Effect Assay
This assay directly measures the effect of a this compound ADC on Ag- cells when cultured with Ag+ cells.
-
Cell Line Preparation:
-
Select an antigen-positive (Ag+) cell line that expresses the target of the ADC.
-
Select an antigen-negative (Ag-) cell line that is sensitive to the this compound payload.
-
Engineer the Ag- cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
-
Co-culture Seeding:
-
Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate at various ratios (e.g., 1:1, 3:1 Ag+:Ag-).
-
Include monocultures of both Ag+ and Ag- cells as controls.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with a serial dilution of the this compound ADC.
-
Include an isotype control ADC and a vehicle control.
-
The ADC concentration should be chosen to be highly cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.[7]
-
-
Incubation:
-
Incubate the plates for 72-96 hours.
-
-
Data Acquisition and Analysis:
-
Use fluorescence microscopy or flow cytometry to quantify the viability of the fluorescently labeled Ag- cells.
-
Compare the viability of the Ag- cells in the co-culture with their viability in the monoculture. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
-
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by factors, such as the this compound payload, secreted into the culture medium.
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture flask and allow them to adhere.
-
Treat the cells with the this compound ADC at a concentration that effectively kills them. Include a vehicle control.
-
After 48-72 hours, collect the culture supernatant. This is the "conditioned medium."
-
Centrifuge the conditioned medium to remove cell debris.
-
-
Treatment of Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the conditioned medium from the ADC-treated and vehicle-treated Ag+ cells.
-
-
Incubation and Analysis:
-
Incubate the Ag- cells for 48-72 hours.
-
Assess the viability of the Ag- cells using a standard method (e.g., CellTiter-Glo®).
-
A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells compared to vehicle-treated controls suggests a bystander effect mediated by secreted, stable factors.
-
Visualizations
Caption: Mechanism of this compound mediated bystander killing.
Caption: Experimental workflow for a direct co-culture bystander effect assay.
Caption: A decision tree for troubleshooting common issues in bystander effect assays.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 9. Quantitation of bystander effects in nitroreductase suicide gene therapy using three-dimensional cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8 Commonly Used ADC Payloads and Their ADME and DDI Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
How to handle poor solubility of Dxd-d5 in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling the poorly soluble compound Dxd-d5 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a deuterated derivative of Dxd, a potent topoisomerase I inhibitor. Dxd itself is a derivative of exatecan, a semi-synthetic camptothecin (B557342) analog. The deuterium (B1214612) labeling in this compound is often used in research for pharmacokinetic studies to trace the molecule and understand its metabolic fate. Deuteration may also potentially alter the metabolic stability of the compound.
Q2: Why is this compound poorly soluble in aqueous buffers?
A2: this compound, like its parent compound Dxd and other camptothecin derivatives, is a hydrophobic molecule. Its chemical structure contains large, nonpolar regions, which have unfavorable interactions with the polar water molecules in aqueous buffers, leading to low solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a concentrated stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). It is crucial to use anhydrous DMSO as absorbed moisture can impact the solubility and stability of the compound.
Q4: What is the maximum recommended concentration of DMSO in a final aqueous solution for cell-based assays?
A4: To avoid solvent-induced cytotoxicity in most cell lines, the final concentration of DMSO in your aqueous working solution (e.g., cell culture medium) should be kept as low as possible, typically below 0.5%.[1] Always include a vehicle control with the same final DMSO concentration in your experiments to account for any potential effects of the solvent.
Q5: How does deuteration affect the solubility of this compound compared to Dxd?
A5: The impact of deuteration on solubility can vary depending on the molecule. However, some studies have shown that deuterium incorporation can lead to an increase in aqueous solubility.[2] This is a potential advantage of using this compound over Dxd, though specific comparative solubility data in aqueous buffers is not extensively published.
Q6: How should I store this compound stock solutions?
A6: Concentrated stock solutions of this compound in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect the solutions from light, as camptothecin and its derivatives can be light-sensitive.
Troubleshooting Guides
Issue 1: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
Q: Why is this happening?
A: This is a common issue known as "crashing out." When the concentrated DMSO stock solution is added to an aqueous buffer, the overall solvent environment becomes much more polar. The hydrophobic this compound is no longer soluble in this high-water-content medium and precipitates out of the solution.
Q: How can I prevent this?
A: To prevent precipitation, it is crucial to follow a careful dilution protocol. The key is to add the DMSO stock to the aqueous buffer slowly and with vigorous mixing to ensure rapid and uniform dispersion.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, light-protected vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh this compound: In a sterile environment, accurately weigh the desired amount of this compound powder into a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can use a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer for In Vitro Assays
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium, pre-warmed to 37°C
-
Sterile tubes and pipette tips
-
Vortex mixer
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare Aqueous Buffer: Have your pre-warmed aqueous buffer ready in a sterile tube.
-
Dilution: a. Begin vortexing the pre-warmed aqueous buffer at a moderate speed. b. While the buffer is vortexing, slowly add the required volume of the this compound DMSO stock solution dropwise into the vortex. This ensures rapid dispersion and minimizes localized high concentrations. c. Continue vortexing for an additional 30 seconds to ensure the solution is homogeneous.
-
Final DMSO Concentration: Calculate the final DMSO concentration to ensure it is below the tolerated level for your specific assay (typically <0.5%).
-
Immediate Use: Use the freshly prepared working solution immediately, as the stability of this compound in aqueous buffers, particularly at neutral or alkaline pH, may be limited. The lactone ring of camptothecin derivatives is susceptible to hydrolysis at physiological pH.[1]
Data Presentation
Table 1: Solubility of this compound and Related Compounds in Organic Solvents
| Compound | Solvent | Reported Solubility | Source |
| This compound | DMSO | ~100 mg/mL (~200.60 mM) | Commercial Supplier Data |
| Dxd | DMSO | Sparingly soluble: 1-10 mg/mL | Commercial Supplier Data |
| Exatecan | DMSO | 20 mg/mL (45.93 mM) | Commercial Supplier Data[3][4] |
| Camptothecin | DMSO | 2 mg/mL | Protocol Data[5] |
Note: The reported solubility values can vary between suppliers. It is recommended to perform a small-scale solubility test with your specific batch of this compound.
Table 2: Illustrative Example of this compound Solubility Enhancement Strategies
| Buffer System (pH 6.5) | Co-solvent | Excipient | Expected Maximum Soluble Concentration (µM) |
| Phosphate-Buffered Saline (PBS) | None | None | < 1 |
| PBS | 5% DMSO | None | 10 - 20 |
| PBS | 10% Ethanol | None | 5 - 15 |
| Acetate Buffer (pH 5.0) | 5% DMSO | None | 15 - 25 |
| PBS | 5% DMSO | 1% Polysorbate 80 (Tween® 80) | 50 - 100 |
Rationale for illustrative data: The stability of the active lactone form of camptothecin derivatives is generally greater at acidic pH.[6] Co-solvents and surfactants (excipients) are known to increase the solubility of hydrophobic compounds.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Exatecan | Topoisomerase | TargetMol [targetmol.com]
- 5. Camptothecin - Leinco Technologies [leinco.com]
- 6. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting ghost peaks in Dxd-d5 LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, resolve, and prevent the occurrence of ghost peaks in Dxd-d5 LC-MS/MS analysis.
Troubleshooting Guide: Ghost Peaks in this compound Analysis
Ghost peaks are unexpected peaks that appear in a chromatogram, which are not related to the sample or standard being injected. They can interfere with the detection and quantification of the target analyte, this compound. This guide provides a systematic approach to troubleshooting the source of these ghost peaks.
Question: I am observing unexpected peaks in my blank injections and samples during this compound analysis. How do I identify the source of these ghost peaks?
Answer:
The appearance of ghost peaks in your this compound analysis can originate from several sources, including the LC system, mobile phase, or sample handling procedures. A systematic approach is crucial to pinpoint the root cause. The first step is to distinguish between system contamination and sample carryover.
Experimental Protocol: Differentiating Contamination from Carryover
-
Pre-Sample Blank: Inject a blank solvent (e.g., your initial mobile phase composition) before any sample injections. This blank should be free of the ghost peak.
-
High-Concentration Standard: Inject a high-concentration standard of Dxd.
-
Post-Sample Blanks: Immediately following the high-concentration standard, inject a series of at least three blank solvents.
Analysis of Results:
-
Carryover: If the ghost peak appears in the first post-sample blank and its intensity decreases with subsequent blank injections, the issue is likely sample carryover.[1] This indicates that residual this compound from the previous injection is being retained in the system and eluting in the next run.
-
Contamination: If the ghost peak is present at a consistent level in all blanks, including the pre-sample blank, the problem is likely system contamination.[1] This suggests that the source of the peak is a contaminated solvent, a contaminated component in the LC-MS system, or a contaminated reagent used in sample preparation.
Once you have identified whether the issue is carryover or contamination, you can proceed with the appropriate troubleshooting steps outlined below.
FAQs: Troubleshooting Ghost Peaks
This section provides answers to frequently asked questions regarding the troubleshooting of ghost peaks in this compound LC-MS/MS analysis.
Q1: What are the common causes of sample carryover for a potent and potentially "sticky" compound like this compound?
A1: Due to the cytotoxic and potentially hydrophobic nature of ADC payloads like Dxd, carryover is a common challenge.[2] The primary sources of carryover in an LC-MS/MS system include:
-
Autosampler and Injection System: The injection needle, sample loop, and valve rotor seals are common areas where the analyte can be adsorbed.[3][4]
-
LC Column: The column, including the frit and the stationary phase, can retain the analyte, which then bleeds into subsequent runs.[4]
-
MS Ion Source: The ion source components, such as the ESI probe and capillary, can become contaminated with the analyte.
Q2: How can I minimize carryover of this compound in my LC-MS/MS system?
A2: Minimizing carryover requires a multi-faceted approach focusing on the autosampler wash, chromatographic conditions, and system cleaning.
Experimental Protocol: Minimizing Carryover
-
Optimize Autosampler Wash:
-
Use a strong wash solvent that is a better solvent for this compound than the mobile phase. A mixture of organic solvents like isopropanol, acetonitrile, and methanol (B129727) with a small percentage of acid (e.g., formic acid) or base can be effective.
-
Increase the volume and number of needle washes between injections.
-
Consider a multi-solvent wash, starting with a solvent similar to the mobile phase and ending with a stronger, less miscible solvent.
-
-
Modify Chromatographic Gradient:
-
System Cleaning:
-
If carryover persists, a systematic cleaning of the flow path is necessary. This involves cleaning or replacing components like the injection valve rotor seal, sample loop, and column.
-
Q3: What are the likely sources of system contamination that can lead to ghost peaks?
A3: System contamination can arise from various sources, introducing extraneous compounds that appear as ghost peaks in your chromatograms. Common sources include:
-
Mobile Phase: Impurities in solvents, water, or mobile phase additives are a frequent cause of ghost peaks.[3] Microbial growth in aqueous mobile phases can also be a source of contamination.[7]
-
Solvent and Sample Containers: Contaminants can leach from plastic containers, or glassware may not be properly cleaned.[3][7]
-
LC System Components: Worn pump seals, contaminated frits, or contaminated tubing can release particles or adsorbed compounds into the flow path.[3]
-
Sample Preparation: Reagents, vials, or pipette tips used during sample preparation can introduce contaminants.
Q4: What are the best practices for preventing system contamination?
A4: Preventing contamination is key to avoiding ghost peaks and ensuring data quality.
-
Use High-Purity Solvents and Reagents: Always use LC-MS grade solvents, water, and additives.[7]
-
Proper Mobile Phase Preparation and Storage:
-
Prepare fresh aqueous mobile phases daily to prevent microbial growth.[7]
-
Filter mobile phases through a 0.2 µm filter.
-
Keep solvent bottles covered to prevent atmospheric contamination.
-
-
Clean Glassware and Containers:
-
Use dedicated glassware for mobile phase preparation.
-
Avoid using detergents to clean glassware, as they can be a source of contamination. Rinse with solvent instead.[7]
-
-
Regular System Maintenance:
-
Routinely inspect and replace consumable parts like pump seals and frits.
-
Flush the system regularly, especially before and after a sequence of analyses.
-
Quantitative Data on Carryover Reduction
The following table summarizes the impact of different troubleshooting strategies on carryover reduction in LC-MS/MS analysis. While not specific to this compound, these examples demonstrate the effectiveness of various cleaning and optimization procedures.
| Intervention | Analyte | Initial Carryover (%) | Carryover After Intervention (%) | Reference |
| Optimized Autosampler Wash (Stronger Solvent & Increased Volume) | Rizatriptan | >20% of LLOQ | <5% of LLOQ | [1] |
| Use of ACQUITY UPLC I-Class System with Flow-Through Needle | Omeprazole | Not specified | <0.0005% | [8] |
| Systematic Component Replacement (Guard Column Removal) | Neuropeptide Y | 4.05% | 2.15% | [4] |
Visual Troubleshooting Guides
The following diagrams illustrate the troubleshooting workflow for ghost peaks and the potential sources of contamination.
Caption: A flowchart illustrating the systematic workflow for troubleshooting ghost peaks.
Caption: A diagram showing potential sources of contamination leading to ghost peaks.
References
- 1. omicsonline.org [omicsonline.org]
- 2. ADC Analysis – Frequently Asked Questions - KCAS Bio [kcasbio.com]
- 3. academicstrive.com [academicstrive.com]
- 4. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. | Semantic Scholar [semanticscholar.org]
- 7. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 8. waters.com [waters.com]
Validation & Comparative
DXd-d5 versus SN-38 as an ADC Payload: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the choice of cytotoxic payload being a critical determinant of therapeutic efficacy and safety. Among the most promising payloads are topoisomerase I inhibitors, which induce tumor cell death by disrupting DNA replication. This guide provides a detailed, data-driven comparison of two leading topoisomerase I inhibitor payloads: DXd-d5, a deuterated derivative of exatecan, and SN-38, the active metabolite of irinotecan.
Executive Summary
Both this compound and SN-38 are potent topoisomerase I inhibitors that have been successfully incorporated into clinically approved ADCs, namely trastuzumab deruxtecan (B607063) (Enhertu®) and sacituzumab govitecan (Trodelvy®), respectively.[1][2] While they share a common mechanism of action, key differences in their molecular properties translate to distinct efficacy and toxicity profiles. DXd is reported to be approximately 10 times more potent than SN-38 in inhibiting topoisomerase I.[2][3][4] This higher potency, combined with greater membrane permeability, contributes to a more pronounced bystander killing effect, a crucial attribute for treating heterogeneous tumors.[3][5][6] However, these properties may also contribute to a different toxicity profile compared to SN-38-based ADCs. This guide will delve into the experimental data supporting these observations.
Note on this compound: The majority of publicly available data pertains to DXd (deruxtecan). This compound is a deuterated version of DXd. Deuteration is a strategy used in drug development to potentially improve pharmacokinetic properties by slowing down drug metabolism, a phenomenon known as the kinetic isotope effect.[7][8] This can lead to increased drug exposure and a longer half-life.[8] While this guide will primarily present data for DXd, it is important to consider that this compound may have an altered pharmacokinetic profile. Specific comparative data for this compound is limited in the public domain.
Mechanism of Action: Topoisomerase I Inhibition
Both DXd and SN-38 exert their cytotoxic effects by inhibiting topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[9] Topoisomerase I relieves torsional stress in DNA by creating single-strand breaks, allowing the DNA to unwind, and then resealing the break.[9] DXd and SN-38 bind to the covalent complex formed between topoisomerase I and DNA, stabilizing it and preventing the re-ligation of the DNA strand.[3] This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.[3]
Comparative Performance Data
The following tables summarize the key quantitative data comparing the performance of DXd and SN-38 as ADC payloads.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the payload required to inhibit the growth of cancer cells by 50%.
| Payload | Cell Line | IC50 (nM) | Reference |
| DXd | KPL-4 (HER2+) | 4.0 | [10] |
| SN-38 | HCC1954 | ~1.8 | [11] |
| DXd | HCC1954 | ~6.2 | [11] |
| Exatecan (DXd precursor) | KPL-4 (HER2+) | 0.9 | [10] |
Note: IC50 values can vary significantly depending on the cell line and experimental conditions. The data presented here is from different studies and may not be directly comparable. A study directly comparing ADCs with DXd and SN-38 payloads on the same cell lines (CFPAC-1 and MDA-MB-468) found that both ADCs had IC50 values generally in the subnanomolar range, with the DXd-ADC demonstrating superior efficacy in a CFPAC-1 xenograft model.[12]
Physicochemical Properties and Bystander Effect
The bystander effect, where the payload released from a target cancer cell kills neighboring antigen-negative cells, is a critical feature for ADCs, especially in treating tumors with heterogeneous antigen expression.[5] This effect is largely dependent on the physicochemical properties of the payload, such as its membrane permeability.
| Property | DXd | SN-38 | Reference |
| Membrane Permeability | High | Moderate | [3][11] |
| Log D (pH 7.4) | 2.3 | Not explicitly found | [13] |
| Bystander Effect | Strong | Present | [3][5] |
DXd's higher membrane permeability is a key contributor to its potent bystander effect.[6] In a spheroid model, T-DXd demonstrated more efficient bystander penetration than T-SN-38.[11]
In Vivo Efficacy
Preclinical xenograft models are crucial for evaluating the anti-tumor activity of ADCs in a living organism.
| ADC (Payload) | Tumor Model | Key Findings | Reference |
| SY02-DXd | CFPAC-1 xenograft | Tumor Growth Inhibition (TGI) rate of 98.2% | [12] |
| SY02-SN-38 | CFPAC-1 xenograft | TGI rate of 87.3% | [12] |
| Trastuzumab deruxtecan (DXd) | HER2-positive NCI-N87 and HER2-negative MDA-MB-468 co-culture xenograft | Eliminated both HER2-positive and neighboring HER2-negative cells. | [5][6] |
These preclinical studies suggest that the superior in vitro potency and bystander effect of DXd translate to enhanced in vivo anti-tumor efficacy compared to SN-38.
Comparative Toxicity Profiles
The toxicity profiles of ADCs are primarily driven by their payloads.[14] Both trastuzumab deruxtecan (T-DXd) and sacituzumab govitecan (SG) have manageable safety profiles, but with distinct adverse event patterns.
| Adverse Event (Grade ≥3) | Trastuzumab deruxtecan (T-DXd) | Sacituzumab govitecan (SG) | Reference |
| Neutropenia | High incidence | Higher incidence than T-DXd | [14] |
| Diarrhea | Common | Common | [14] |
| Nausea | High incidence | Lower incidence than T-DXd | [1] |
| Interstitial Lung Disease (ILD)/Pneumonitis | A key risk, with monitoring required | Not a prominent reported risk | [1] |
| Alopecia | Common | Common | [15] |
Note: This data is from clinical trials of the respective ADCs and may be influenced by the antibody, linker, and patient population, in addition to the payload.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of typical protocols for key assays used to evaluate ADC payloads.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, the free payload, and a non-targeting control ADC for 72-120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.
Co-culture Bystander Effect Assay
This assay quantifies the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
-
Cell Preparation: Genetically engineer the antigen-negative (Ag-) cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive (Ag+) and fluorescently labeled Ag- cells in a multi-well plate at various ratios.
-
ADC Treatment: Treat the co-cultures with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture.
-
Incubation: Incubate the plate for 72-120 hours.
-
Analysis: Quantify the viability of the Ag- cell population by measuring fluorescence intensity or by flow cytometry using a viability dye. A decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of an ADC in an animal model.
-
Model Establishment: Implant human tumor cells (either a single cell line or a co-culture for bystander effect studies) subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Randomize mice into treatment groups and administer the ADC, vehicle control, and any relevant control antibodies intravenously.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment groups.
Conclusion
The choice between this compound and SN-38 as an ADC payload depends on the specific therapeutic goals and the characteristics of the target antigen and tumor type. DXd's high potency and strong bystander effect make it a compelling choice for treating heterogeneous tumors and those with lower antigen expression.[12] However, this may be associated with a distinct toxicity profile that requires careful management, such as the risk of interstitial lung disease observed with T-DXd.[14] SN-38, while less potent and with a more moderate bystander effect, has a well-characterized safety profile and has demonstrated significant clinical benefit in the form of sacituzumab govitecan.[15] The potential for improved pharmacokinetics with the deuterated this compound warrants further investigation to fully understand its therapeutic window. Ultimately, the selection of the optimal payload will be guided by a comprehensive evaluation of preclinical and clinical data to achieve the best possible balance of efficacy and safety for patients.
References
- 1. Comparative pharmacological analysis of fam-trastuzumab deruxtecan-nxki and sacituzumab govitecan-hziy: Two recently developed chemotherapies in the crucial battle against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Safety and Efficacy Real-world Data of Trastuzumab Deruxtecan and Sacituzumab Govitecan [ctv.veeva.com]
- 10. researchgate.net [researchgate.net]
- 11. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selection of Payloads for Antibody-Drug Conjugates Targeting Ubiquitously Expressed Tumor-Associated Antigens: a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Toxicity profile of antibody-drug conjugates in breast cancer: practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation of Dxd-d5 as an Internal Standard for Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is fundamental to pharmacokinetic and toxicokinetic assessments. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the use of an appropriate internal standard (IS) is critical for achieving accurate and reproducible results. This guide provides an objective comparison of Dxd-d5, a deuterated stable isotope-labeled internal standard (SIL IS), against alternative standards, supported by established validation principles and experimental frameworks.
Dxd (Deruxtecan) is a potent topoisomerase I inhibitor used as a payload in antibody-drug conjugates (ADCs) such as Trastuzumab Deruxtecan (B607063).[1][2] this compound is its deuterated analogue, with five deuterium (B1214612) atoms replacing hydrogen atoms, resulting in a molecular weight of 498.51 g/mol .[3][4] SIL IS like this compound are considered the gold standard in bioanalysis because their physicochemical properties are nearly identical to the analyte of interest.[5][6] This ensures they behave similarly during sample extraction, chromatography, and ionization, effectively compensating for analytical variability.[7][8]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), along with the harmonized International Council for Harmonisation (ICH) M10 guideline, provide a comprehensive framework for the validation of bioanalytical methods to ensure data integrity.[9][10][11][12]
Comparative Performance: this compound vs. Structural Analog Internal Standard
The choice of internal standard significantly impacts assay performance. While structural analogs (SA-IS) can be used when a SIL IS is unavailable, they often exhibit different chromatographic and mass spectrometric behavior, which can compromise data quality.[8] The following table compares the expected performance of this compound against a hypothetical structural analog across key validation parameters.
| Validation Parameter | This compound (SIL IS) | Structural Analog (SA-IS) | Rationale for Performance Difference |
| Chromatographic Behavior | Co-elutes with Dxd. | Elutes at a different retention time. | Near-identical chemical structure of this compound ensures it interacts with the stationary and mobile phases in the same way as the analyte. |
| Matrix Effect Compensation | Excellent. Experiences and corrects for the same ionization suppression/enhancement as Dxd.[13][14] | Poor to Moderate. Different retention time means it is subject to a different matrix environment during ionization. | |
| Extraction Recovery | Consistent and tracks the recovery of Dxd. | May have different extraction efficiency, leading to variability. | Physicochemical similarities between this compound and Dxd result in parallel behavior during sample preparation steps like liquid-liquid extraction or protein precipitation. |
| Accuracy & Precision | High. Minimizes variability, leading to low Coefficient of Variation (CV%) and deviation from nominal values. | Moderate to Low. Less effective at correcting for variability, potentially leading to higher CV% and bias. | |
| Regulatory Compliance | Strongly recommended by FDA and ICH M10 guidelines for MS-based assays.[12] | Acceptable, but requires more extensive validation to demonstrate its suitability and may face greater regulatory scrutiny. |
Experimental Protocols & Data
The validation of a bioanalytical method involves a series of experiments to demonstrate its suitability for the intended purpose.[11] Below are detailed protocols for key validation experiments comparing this compound and a structural analog.
Matrix Effect Assessment
Objective: To evaluate the effect of biological matrix components on the ionization of the analyte and the internal standard.
Experimental Protocol:
-
Obtain blank plasma from at least six different sources.
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Spike Dxd and the chosen IS (this compound or SA-IS) into the reconstitution solvent at low and high quality control (LQC, HQC) concentrations.
-
Set 2 (Post-Extraction Spike): Extract blank plasma from each source. Spike the extracted residue with Dxd and the IS at LQC and HQC concentrations before final reconstitution.
-
Set 3 (Pre-Extraction Spike): Spike Dxd and the IS at LQC and HQC concentrations into blank plasma from each source before extraction.
-
-
Analyze all samples via LC-MS/MS.
-
Calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor. The CV of the IS-Normalized MF across all sources should not exceed 15%.[12]
Data Presentation: Matrix Effect
| Source | Analyte Peak Area (Set 2) | IS Peak Area (Set 2) | IS-Normalized MF (this compound) | IS-Normalized MF (SA-IS) |
| Lot 1 | 85,100 | 88,200 | 1.03 | 1.15 |
| Lot 2 | 79,500 | 81,300 | 0.98 | 0.95 |
| Lot 3 | 92,300 | 94,100 | 1.02 | 1.25 |
| Lot 4 | 88,000 | 90,500 | 1.01 | 1.19 |
| Lot 5 | 76,200 | 77,900 | 0.99 | 0.91 |
| Lot 6 | 81,400 | 83,000 | 0.99 | 1.05 |
| Mean | - | - | 1.00 | 1.08 |
| Std Dev | - | - | 0.02 | 0.13 |
| CV (%) | - | - | 2.0% | 12.0% |
The data clearly shows that this compound provides superior normalization for matrix effects, resulting in a significantly lower CV% compared to the structural analog.
Recovery Assessment
Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard.
Experimental Protocol:
-
Use the data generated from Set 2 and Set 3 in the Matrix Effect experiment.
-
Calculate recovery by comparing the peak area of the analyte from the pre-extraction spiked samples (Set 3) to that of the post-extraction spiked samples (Set 2).
-
Recovery (%) = (Mean Peak Area of Set 3 / Mean Peak Area of Set 2) * 100
-
Data Presentation: Recovery
| Compound | Mean Pre-Extraction Peak Area | Mean Post-Extraction Peak Area | Recovery (%) |
| Dxd | 75,600 | 85,417 | 88.5% |
| This compound | 78,300 | 87,500 | 89.5% |
| Structural Analog IS | 65,100 | 89,200 | 73.0% |
This compound exhibits a recovery that is much closer to the analyte (Dxd) than the structural analog, demonstrating its ability to track the analyte more effectively during the extraction process.
Accuracy and Precision
Objective: To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter in the data (precision).
Experimental Protocol:
-
Prepare quality control (QC) samples in the biological matrix at a minimum of four concentration levels: LLOQ (Lower Limit of Quantification), LQC (Low), MQC (Medium), and HQC (High).
-
Analyze five replicates of each QC level in three separate analytical runs.
-
Calculate the mean concentration, accuracy (% deviation from nominal), and precision (CV%).
-
Acceptance criteria are typically ±15% for accuracy (±20% at LLOQ) and ≤15% for precision (≤20% at LLOQ).[15]
Data Presentation: Inter-Assay Accuracy & Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) with this compound | Accuracy (%) with this compound | Precision (CV%) with this compound | Mean Measured Conc. (ng/mL) with SA-IS | Accuracy (%) with SA-IS | Precision (CV%) with SA-IS |
| LLOQ | 1.0 | 1.04 | +4.0% | 6.5% | 1.15 | +15.0% | 14.2% |
| LQC | 3.0 | 2.95 | -1.7% | 4.1% | 3.31 | +10.3% | 11.8% |
| MQC | 50.0 | 51.2 | +2.4% | 3.5% | 45.8 | -8.4% | 9.5% |
| HQC | 150.0 | 147.9 | -1.4% | 2.8% | 168.2 | +12.1% | 10.4% |
The use of this compound results in significantly better accuracy and precision across all QC levels, demonstrating a more reliable and robust bioanalytical method.
Visualizing the Workflow and Logic
Diagrams created using Graphviz help illustrate the experimental process and the underlying principles of using a stable isotope-labeled internal standard.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 4. This compound|CAS |DC Chemicals [dcchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. benchchem.com [benchchem.com]
- 13. myadlm.org [myadlm.org]
- 14. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
Head-to-head comparison of Dxd-d5 and Dxd in cytotoxicity assays
In the landscape of potent anti-cancer agents, Dxd, an exatecan (B1662903) derivative, has emerged as a critical payload for antibody-drug conjugates (ADCs), most notably in Trastuzumab deruxtecan (B607063) (T-DXd). Its deuterated counterpart, Dxd-d5, is primarily utilized as a stable isotope-labeled internal standard for analytical purposes. This guide provides a comparative overview of their cytotoxic profiles based on available data, details the experimental protocols for assessing their activity, and illustrates the underlying mechanism of action.
Quantitative Cytotoxicity Data
Table 1: Inhibitory Concentration (IC50) of Dxd against DNA Topoisomerase I
| Compound | IC50 (μM) | Source |
| Dxd | 0.31 | [1][2][3] |
| This compound | 0.31 | [4] |
The IC50 value against the isolated target enzyme, DNA topoisomerase I, is identical for both Dxd and this compound, suggesting that deuteration at the specified positions does not alter the intrinsic inhibitory activity of the molecule.
Table 2: In Vitro Cytotoxicity of Dxd in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| KPL-4 | Breast Carcinoma | 1.43 - 4.07 |
| NCI-N87 | Gastric Carcinoma | 1.43 - 4.07 |
| SK-BR-3 | Breast Adenocarcinoma | 1.43 - 4.07 |
| MDA-MB-468 | Breast Adenocarcinoma | 1.43 - 4.07 |
No peer-reviewed data for the cytotoxicity of this compound in cell-based assays is currently available to provide a direct comparison. The primary role of deuteration in drug development is often to alter metabolic pathways, which can in turn affect pharmacokinetics and potentially cytotoxicity. However, without direct comparative experimental data, any potential differences in the cytotoxicity of Dxd and this compound remain speculative.
Mechanism of Action: Topoisomerase I Inhibition
Dxd and its deuterated form, this compound, exert their cytotoxic effects by inhibiting DNA topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By binding to the topoisomerase I-DNA complex, Dxd stabilizes this complex, preventing the re-ligation of the single-strand breaks created by the enzyme. This leads to an accumulation of DNA single-strand breaks, which are then converted into double-strand breaks during DNA replication, ultimately triggering apoptosis and cell death.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Dxd's cytotoxicity.
In Vitro Topoisomerase I Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the enzymatic activity by 50% (IC50).
-
Materials:
-
Supercoiled plasmid DNA
-
Human Topoisomerase I enzyme
-
Dxd or this compound at various concentrations
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol)
-
DNA staining dye (e.g., ethidium (B1194527) bromide)
-
-
Procedure:
-
Dxd or this compound is serially diluted and incubated with supercoiled plasmid DNA and human Topoisomerase I in the assay buffer.
-
The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C.
-
The reaction is stopped by adding a stop solution (e.g., containing SDS and proteinase K).
-
The DNA products are separated by agarose gel electrophoresis.
-
The gel is stained with a DNA dye and visualized under UV light. The conversion of supercoiled DNA to relaxed DNA is quantified.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the cytotoxic agent.
-
Materials:
-
Human cancer cell lines (e.g., KPL-4, NCI-N87, SK-BR-3, MDA-MB-468)
-
Cell culture medium and supplements
-
96-well plates
-
Dxd at various concentrations
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Solubilization solution (for MTT assay)
-
Plate reader (absorbance or luminescence)
-
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of Dxd for a specified period (e.g., 72 hours).
-
For the MTT assay, the MTT reagent is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals. A solubilization solution is then added to dissolve the crystals.
-
For the CellTiter-Glo® assay, the reagent is added to the wells, and after a short incubation, the luminescence is measured.
-
The absorbance (MTT) or luminescence (CellTiter-Glo®) is measured using a plate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against drug concentration.
-
Conclusion
Both Dxd and its deuterated analog, this compound, are potent inhibitors of DNA topoisomerase I with identical in vitro enzymatic inhibitory activity. Dxd has demonstrated significant cytotoxicity against a range of human cancer cell lines. While direct comparative cytotoxicity data for this compound in cell-based assays is lacking, its primary application as an internal standard in analytical assays is well-established. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative cytotoxicity studies. Future head-to-head studies are warranted to fully elucidate any potential differences in the cytotoxic profiles of Dxd and this compound that may arise from altered metabolic stability due to deuteration.
References
Evaluating the Stability of Dxd-d5 Deuterated Standard Over Time: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, particularly within drug metabolism and pharmacokinetic studies, the precision and reliability of quantitative data are paramount. Stable isotope-labeled internal standards (SIL-IS) are the cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) methodologies, offering superior accuracy by compensating for variability during sample preparation and analysis. This guide provides a comprehensive evaluation of the stability of the Dxd-d5 deuterated standard, a critical tool in the bioanalysis of the potent topoisomerase I inhibitor, Dxd, a key component of antibody-drug conjugates (ADCs).
This guide will objectively compare the stability of this compound with potential alternatives, supported by available data and detailed experimental protocols for stability assessment.
Comparative Stability of this compound and Alternatives
The stability of a deuterated standard is a critical factor for its utility as an internal standard. Below is a summary of the available manufacturer-recommended storage conditions for this compound and a related deuterated topoisomerase I inhibitor, Exatecan-d5 mesylate. While comprehensive long-term experimental stability data is not publicly available, these recommendations provide a baseline for comparison.
| Compound | Form | Storage Temperature | Recommended Stability Period |
| This compound | Stock Solution in DMSO | -80°C | 6 months[1] |
| -20°C | 1 month[1] | ||
| Exatecan-d5 mesylate | Stock Solution | -80°C | 2 years[2] |
| -20°C | 1 year[2] |
Note: The provided stability periods are based on manufacturer recommendations and should be verified through in-house stability studies under specific laboratory conditions.
Experimental Protocols for Stability Evaluation
To ensure the reliability of bioanalytical data, the stability of the deuterated internal standard must be rigorously evaluated. The following are detailed methodologies for key stability experiments, based on regulatory guidelines.
Stock Solution Stability
Objective: To assess the stability of the this compound stock solution under defined storage conditions.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Divide the stock solution into multiple aliquots and store at the intended long-term storage temperature (e.g., -20°C and -80°C).
-
At specified time points (e.g., 0, 1, 3, 6, and 12 months), retrieve an aliquot of the stored stock solution.
-
Prepare a fresh stock solution of this compound on the day of analysis.
-
Dilute both the stored and fresh stock solutions to a suitable concentration for LC-MS analysis.
-
Analyze the responses of the stored and fresh solutions in triplicate.
-
The mean response of the stored solution should be within ±10-15% of the mean response of the fresh solution.
Freeze-Thaw Stability
Objective: To evaluate the stability of this compound in a biological matrix (e.g., plasma) after repeated freeze-thaw cycles.
Methodology:
-
Spike a blank biological matrix with this compound at low and high quality control (QC) concentrations.
-
Divide the spiked matrix into multiple aliquots.
-
Subject the aliquots to a minimum of three freeze-thaw cycles. A single cycle consists of freezing the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.
-
After the final thaw, analyze the freeze-thaw samples along with a freshly prepared calibration curve and a set of QC samples that have not undergone freeze-thaw cycles.
-
The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
Short-Term (Bench-Top) Stability
Objective: To assess the stability of this compound in a biological matrix at room temperature over a period that simulates the sample handling and processing time.
Methodology:
-
Spike a blank biological matrix with this compound at low and high QC concentrations.
-
Allow the samples to sit at room temperature for a predefined period (e.g., 4, 8, or 24 hours).
-
After the specified duration, process and analyze the samples against a freshly prepared calibration curve.
-
The mean concentration of the bench-top stability samples should be within ±15% of the nominal concentration.
Long-Term Stability
Objective: To determine the stability of this compound in a biological matrix over the expected duration of sample storage for a study.
Methodology:
-
Spike a blank biological matrix with this compound at low and high QC concentrations.
-
Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
At predetermined time points (e.g., 1, 3, 6, 12 months), analyze the stored QC samples against a freshly prepared calibration curve.
-
The mean concentration of the long-term stability samples should be within ±15% of the nominal concentration.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the concepts and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for Evaluating the Stability of this compound.
Dxd exerts its cytotoxic effects by inhibiting Topoisomerase I, a critical enzyme in DNA replication and repair. Understanding this pathway is crucial for interpreting bioanalytical data in the context of pharmacodynamic studies.
Caption: Dxd Mechanism of Action via Topoisomerase I Inhibition.
References
Navigating the Preclinical Landscape of DXd-d5 Antibody-Drug Conjugates: A Comparative Guide on Reproducibility and Performance
For researchers, scientists, and drug development professionals, understanding the preclinical reproducibility and comparative efficacy of novel cancer therapeutics is paramount. This guide provides an objective comparison of three prominent DXd-d5 antibody-drug conjugates (ADCs): Trastuzumab deruxtecan (B607063) (T-DXd), Patritumab deruxtecan (HER3-DXd), and Ifinatamab deruxtecan (I-DXd). The information is based on available preclinical data, with a focus on data presentation in structured tables, detailed experimental protocols, and visual representations of key biological and experimental processes.
The this compound ADC platform, characterized by a potent topoisomerase I inhibitor payload (deruxtecan) and a stable, cleavable linker, has demonstrated significant promise in oncology. However, the reproducibility of preclinical findings and the comparative performance of different ADCs based on this platform are critical considerations for advancing these therapies to the clinic.
Comparative Preclinical Efficacy
The preclinical efficacy of T-DXd, HER3-DXd, and I-DXd has been evaluated in a variety of cancer models, primarily patient-derived xenografts (PDXs). These studies provide valuable insights into the antitumor activity of each ADC.
Trastuzumab Deruxtecan (T-DXd) vs. Ado-trastuzumab Emtansine (T-DM1)
T-DXd has been extensively studied in preclinical models of HER2-positive and HER2-low breast cancer, often in comparison to the earlier generation ADC, T-DM1.
| Preclinical Model | ADC | Dose | Efficacy Outcome | Reference |
| HER2-Positive Breast Cancer Brain Metastasis PDX | T-DXd | 10 mg/kg, IV, q3w | Inhibited tumor growth and prolonged survival. | [1] |
| T-DM1-Resistant HER2-Positive BCBM PDX | T-DXd | 10 mg/kg, IV, q3w | Reduced tumor size and prolonged survival. | [1][2] |
| HER2-Low BCBM PDX | T-DXd | 10 mg/kg, IV, q3w | Inhibited tumor growth and prolonged survival. | [1] |
| HER2-Positive Breast Cancer Lung Metastasis Model (L-JIMT-1) | T-DXd | Not specified | Less effective than disitamab vedotin. | [3] |
| HER2-Positive Breast Cancer Lung Metastasis Model (L-JIMT-1) | T-DM1 | Not specified | Less effective than T-DXd and disitamab vedotin. | [3] |
Patritumab Deruxtecan (HER3-DXd)
Preclinical studies of HER3-DXd have primarily focused on its activity in cancers with HER3 expression, particularly in the context of resistance to other targeted therapies.
| Preclinical Model | ADC | Dose | Efficacy Outcome | Reference |
| EGFR-mutated NSCLC PDX models with EGFR TKI resistance | HER3-DXd | Not specified | Demonstrated antitumor activity. | [4] |
| HER3-mutant breast cancer cells (in vitro) | HER3-DXd | 10 nM | Inhibited cell growth. | [5] |
Ifinatamab Deruxtecan (I-DXd)
I-DXd targets B7-H3, a transmembrane protein overexpressed in various solid tumors, including small cell lung cancer (SCLC).
| Preclinical Model | ADC | Dose | Efficacy Outcome | Reference |
| SCLC models | I-DXd | Not specified | Showed promising antitumor activity. | [6] |
| Solid tumor models | I-DXd | Not specified | Induced selective tumor-cell death. | [7] |
It is important to note that direct head-to-head preclinical comparisons of T-DXd, HER3-DXd, and I-DXd are limited in the public domain. The available data comes from studies focused on individual agents in different cancer models, making direct cross-comparison challenging.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of preclinical studies. Below are generalized protocols for key experiments cited in the evaluation of this compound ADCs.
Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Studies
-
Tumor Implantation: Fresh tumor tissue from consenting patients is surgically implanted into immunocompromised mice (e.g., NOD-scid gamma mice). For breast cancer models, implantation is often in the mammary fat pad, while for lung cancer, orthotopic implantation into the lung may be performed.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring tumor volume with calipers for subcutaneous models. For orthotopic models, non-invasive imaging techniques like bioluminescence imaging are employed.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. ADCs are typically administered intravenously (IV) at specified doses and schedules (e.g., every 3 weeks).
-
Efficacy Assessment: The primary efficacy endpoint is often tumor growth inhibition or regression, measured by changes in tumor volume or bioluminescence signal. Overall survival of the mice is also a key endpoint.
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised for pharmacodynamic biomarker analysis, such as immunohistochemistry (IHC) to assess target expression and downstream signaling pathway modulation.
In Vivo Bioluminescence Imaging for Efficacy Assessment
This non-invasive technique allows for the longitudinal monitoring of tumor burden in living animals.
Bioluminescence imaging workflow for in vivo tumor assessment.
Immunohistochemistry (IHC) for Target Expression
IHC is a crucial technique to confirm the expression of the target antigen (HER2, HER3, or B7-H3) in the tumor tissue.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigen.
-
Antibody Incubation: Slides are incubated with a primary antibody specific for the target protein (e.g., anti-HER2, anti-HER3, or anti-B7-H3).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate to produce a colored signal.
-
Scoring: The staining intensity and the percentage of positive tumor cells are scored by a pathologist to determine the level of target expression. For HER2-low status, specific scoring criteria are applied to differentiate between IHC 0, 1+, and 2+ with no gene amplification.[8][9]
Preclinical Pharmacokinetic (PK) Analysis
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC and its payload.
Workflow for preclinical pharmacokinetic analysis of ADCs.
Signaling Pathways
The efficacy of these this compound ADCs is dependent on the biology of their respective targets and the mechanism of action of the deruxtecan payload.
HER2 and HER3 Signaling
Trastuzumab deruxtecan targets HER2, a receptor tyrosine kinase that, upon homo- or heterodimerization (often with HER3), activates downstream signaling pathways like PI3K/AKT and MAPK, promoting cell proliferation and survival. Patritumab deruxtecan targets HER3, which, despite its impaired kinase activity, becomes a potent signaling molecule upon heterodimerization with other HER family members, particularly HER2.
Simplified HER2/HER3 signaling pathway.
B7-H3 Signaling
Ifinatamab deruxtecan targets B7-H3, a member of the B7 family of immune checkpoint molecules. B7-H3 is overexpressed in many cancers and is associated with a poor prognosis. Its signaling can promote tumor cell proliferation, migration, and invasion, and it may also play a role in immune evasion.
Overview of B7-H3's role in cancer.
Topoisomerase I Inhibition by Deruxtecan
The cytotoxic payload of these ADCs, deruxtecan (DXd), is a potent topoisomerase I inhibitor. Topoisomerase I is an enzyme essential for DNA replication and transcription. DXd stabilizes the topoisomerase I-DNA cleavage complex, leading to DNA double-strand breaks and ultimately, apoptosis of cancer cells.
Mechanism of action of the DXd payload.
Reproducibility of Preclinical Studies
A significant challenge in preclinical oncology research is the reproducibility of study findings. Several factors can contribute to a lack of reproducibility in ADC preclinical studies:
-
Tumor Model Heterogeneity: Patient-derived xenografts, while more clinically relevant than cell-line-derived xenografts, can exhibit significant heterogeneity, leading to variable drug responses.
-
Lack of Standardized Protocols: Variations in experimental procedures, such as animal strains, tumor implantation techniques, and endpoint analysis, can impact study outcomes.
-
Inadequate Reporting: Insufficient detail in published methodologies can make it difficult for other researchers to replicate the experiments accurately.
To enhance the reproducibility of preclinical ADC studies, the following best practices are recommended:
-
Use of well-characterized models: Thoroughly characterize PDX models for target expression and genomic features.
-
Standardization of protocols: Adhere to standardized and well-documented protocols for all in vivo experiments.
-
Transparent reporting: Provide detailed methodological information in publications to allow for replication.
-
Multi-model validation: Validate findings in multiple preclinical models to ensure the robustness of the results.
While the preclinical data for T-DXd, HER3-DXd, and I-DXd are promising, a comprehensive understanding of their comparative efficacy and the reproducibility of these findings requires further investigation, including direct comparative studies in well-characterized preclinical models. This guide serves as a starting point for researchers to navigate the existing data and design future studies that will ultimately facilitate the successful clinical translation of these potent anti-cancer agents.
References
- 1. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Navigating HER2-Low Testing in Invasive Breast Cancer: Update Recommendations for Pathologists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. termedia.pl [termedia.pl]
- 4. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and Quantitative Assessment of Cancer Treatment Response Using In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ifinatamab Deruxtecan Continues to Demonstrate Durable Responses in Patients with Advanced Small Cell Lung Cancer in Early Trial- Daiichi Sankyo US [daiichisankyo.us]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. B7-H3/CD276 and small-cell lung cancer: What's new? [iris.unikore.it]
Validating a Robust LC-MS/MS Method for Dxd-d5 Quantification in Preclinical and Clinical Studies
A comprehensive guide comparing a validated LC-MS/MS method for the quantification of deruxtecan (B607063) (Dxd), utilizing its deuterated internal standard (Dxd-d5), against alternative bioanalytical techniques. This guide provides researchers, scientists, and drug development professionals with detailed experimental protocols and comparative performance data to support the bioanalysis of antibody-drug conjugates (ADCs) like Trastuzumab Deruxtecan (T-DXd).
The accurate quantification of cytotoxic payloads from antibody-drug conjugates (ADCs) in biological matrices is paramount for understanding their pharmacokinetics (PK), pharmacodynamics (PD), and overall safety profile. Deruxtecan (Dxd), the potent topoisomerase I inhibitor payload of the groundbreaking ADC Trastuzumab Deruxtecan (T-DXd), requires a highly sensitive and specific bioanalytical method for its measurement in complex biological fluids. This guide details a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method using a stable isotope-labeled internal standard, this compound, and compares its performance with alternative analytical approaches.
Comparative Analysis of Bioanalytical Methods
The selection of a bioanalytical method is contingent on the specific requirements of the study, including desired sensitivity, selectivity, and throughput. While immunoassays like ELISA offer valuable insights into total and conjugated antibody levels, LC-MS/MS remains the gold standard for the precise quantification of the released, unconjugated payload.
| Parameter | LC-MS/MS for Free Dxd | Ligand-Binding Assays (e.g., ELISA) |
| Analyte Measured | Unconjugated (Free) Dxd Payload | Total Antibody, Conjugated Antibody |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Antigen-antibody binding |
| Sensitivity (LLOQ) | High (as low as 0.005 ng/mL in plasma)[1] | Moderate to High (e.g., 19.531 ng/mL for total antibody)[2] |
| Linear Dynamic Range | Wide (e.g., 4.5 orders of magnitude)[1] | Narrower |
| Specificity | High (discriminates between payload and metabolites) | High for the target protein, but may not distinguish between different payload-conjugated forms |
| Throughput | Moderate to High | High |
| Matrix Effect | Can be a factor, requires careful management | Generally less susceptible to matrix effects |
| Method Development | More complex and time-consuming | Relatively faster method development |
Validated LC-MS/MS Method for Dxd Quantification
This section outlines a typical validated LC-MS/MS method for the quantification of free Dxd in plasma, incorporating this compound as an internal standard to ensure accuracy and precision.
Experimental Workflow
Caption: LC-MS/MS workflow for Dxd quantification.
Detailed Experimental Protocol
1. Sample Preparation:
-
To a 50 µL aliquot of plasma, add 10 µL of this compound internal standard working solution.
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Liquid Chromatography Conditions:
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation of Dxd from matrix components.
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Dxd: Precursor Ion > Product Ion (specific m/z values to be optimized)
-
This compound: Precursor Ion > Product Ion (specific m/z values to be optimized)
-
Method Validation Parameters
A comprehensive validation of the LC-MS/MS method should be performed in accordance with regulatory guidelines (e.g., FDA, EMA).
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS |
| Matrix Effect | Within acceptable limits |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte stable under various storage and processing conditions |
Performance Data from Published Studies
The following tables summarize quantitative data from published studies on Dxd quantification, demonstrating the high sensitivity and broad linear range achievable with LC-MS/MS.
Table 1: Linearity and Sensitivity of Dxd Quantification
| Matrix | Linear Range | LLOQ | Reference |
| Rat Plasma | Not Specified | 0.005 ng/mL | [1] |
| Mouse Serum | 0.4 - 100 nM | 0.4 nM | [3][4] |
| Human Serum (for T-DXd) | 0.05 - 250 µg/mL | 0.05 µg/mL | [5] |
| Cynomolgus Monkey Plasma | Not Specified | 0.100 ng/mL | [6] |
Table 2: Accuracy and Precision Data for Free Dxd Assay [1]
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.005 | 0.0053 | 6.0 | 7.5 |
| Low | 0.015 | 0.0158 | 5.3 | 5.1 |
| Medium | 0.5 | 0.48 | -4.0 | 3.8 |
| High | 1.5 | 1.45 | -3.3 | 4.2 |
Alternative and Complementary Methods
While LC-MS/MS is ideal for free payload quantification, other techniques are essential for a complete understanding of ADC behavior.
Ligand-Binding Assays (LBA)
ELISA and other LBAs are crucial for quantifying the total antibody and the conjugated ADC.[7] These assays provide information on the stability of the ADC in circulation.
Caption: General ELISA workflow.
Hybrid LC-MS/MS Methods
For the quantification of conjugated ADC, hybrid methods combining immunocapture with LC-MS/MS can be employed. This involves enriching the ADC from the biological matrix using an anti-human IgG antibody followed by enzymatic digestion to release a signature peptide or the payload for subsequent LC-MS/MS analysis.[7]
Conclusion
The validated LC-MS/MS method utilizing this compound as an internal standard offers a highly sensitive, specific, and robust platform for the quantification of the free Dxd payload in biological matrices. Its performance, characterized by low limits of quantification and a wide dynamic range, makes it indispensable for preclinical and clinical development of ADCs like T-DXd. When used in conjunction with ligand-binding assays for total and conjugated antibody, a comprehensive bioanalytical package can be established to fully elucidate the pharmacokinetic and pharmacodynamic properties of these complex and promising therapeutics.
References
- 1. sciex.com [sciex.com]
- 2. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciex.com [sciex.com]
- 6. Dxd | DNA topoisomerase inhibitor | CAS 1599440-33-1 | Buy Dxd from Supplier InvivoChem [invivochem.com]
- 7. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dxd-d5 Antibody-Drug Conjugates and Other Leading Topoisomerase I Inhibitor ADCs
In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) incorporating topoisomerase I inhibitors have emerged as a cornerstone of treatment for various solid tumors. This guide provides a comprehensive benchmark of ADCs utilizing the deruxtecan (B607063) (Dxd) payload against other prominent topoisomerase I inhibitor ADCs, with a focus on preclinical and clinical performance data. For the purpose of this comparison, Dxd-d5, a deuterium-labeled version of Dxd primarily used in pharmacokinetic analyses as a tracer, will be considered representative of the non-labeled Dxd payload's cytotoxic potential.
The primary comparators to Dxd-based ADCs in this guide are those utilizing SN-38, the active metabolite of irinotecan, and exatecan (B1662903). The most clinically advanced examples are Trastuzumab deruxtecan (T-DXd) and Sacituzumab govitecan (SG), which have both demonstrated significant efficacy but exhibit key differences in their molecular design and clinical activity.
Mechanism of Action: A Shared Pathway with Critical Distinctions
Topoisomerase I inhibitor ADCs function by selectively delivering a potent cytotoxic payload to tumor cells that express a specific target antigen on their surface. The general mechanism involves the ADC binding to the antigen, followed by internalization of the ADC-antigen complex.[1][2] Inside the cell, the linker connecting the antibody to the payload is cleaved, releasing the topoisomerase I inhibitor.[1][3] The payload then translocates to the nucleus, where it inhibits topoisomerase I, an enzyme essential for relieving DNA supercoiling during replication and transcription.[4][5] This inhibition leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death).[1][5]
A key differentiator among these ADCs is the "bystander effect," which is the ability of the released payload to diffuse across cell membranes and kill neighboring antigen-negative tumor cells.[4][6][] This effect is particularly crucial for treating heterogeneous tumors where not all cells express the target antigen.[4][8] The high membrane permeability of the Dxd payload contributes to a strong bystander effect.[1][6][9]
Caption: General Mechanism of Action for Topoisomerase I Inhibitor ADCs.
Comparative Performance of Topoisomerase I Inhibitor Payloads
The choice of payload is a critical factor influencing the potency and therapeutic index of an ADC. Dxd, SN-38, and exatecan are all camptothecin (B557342) analogues that inhibit topoisomerase I, but they differ in their intrinsic potency and properties.[5]
| Feature | Dxd (Deruxtecan) | SN-38 | Exatecan |
| Potency | High; reported to be ~10 times more potent than SN-38 in inhibiting topoisomerase I.[5] | Moderate; active metabolite of irinotecan.[5] | Very High; reported to be 10- to 20-fold more potent than Dxd in in vitro cytotoxicity assays.[10] |
| Bystander Effect | Strong, due to high membrane permeability.[1][6][9] | Present, enabled by a hydrolyzable linker.[4][9] | Strong, payload is highly membrane-permeable.[4] |
| Key ADCs | Trastuzumab deruxtecan (T-DXd), Datopotamab deruxtecan (Dato-DXd), Patritumab deruxtecan (HER3-DXd).[11][12][13] | Sacituzumab govitecan (SG).[4][5] | OBI-992.[10] |
| Drug-to-Antibody Ratio (DAR) | Typically high (e.g., 8).[5][11][13] | ~7.6 | Not specified, but a key parameter. |
| Noted Advantages | High potency and strong bystander effect, effective in low antigen expressing tumors.[11][14] | Clinically validated with a manageable safety profile. | High potency, low affinity for certain drug efflux pumps.[10] |
| Noted Challenges | Interstitial lung disease (ILD) is a notable toxicity.[15] | Hematologic toxicities.[10] | Still in earlier stages of clinical development.[10] |
Real-World Clinical Data: T-DXd vs. SG in HER2-Negative Breast Cancer
A large real-world data analysis provides insights into the comparative effectiveness of Trastuzumab deruxtecan (T-DXd) and Sacituzumab govitecan (SG) in patients with HER2-negative metastatic breast cancer.
| Patient Subgroup | Median Time-on-Treatment (T-DXd) | Median Time-on-Treatment (SG) | Key Findings |
| HR+/HER2-Negative | 4.8 months | 3.2 months | T-DXd showed a significantly longer Time-on-Treatment (TOT) compared to SG.[16] |
| HR+/HER2-Low | 4.9 months | 3.5 months | T-DXd demonstrated a longer TOT.[16] |
| HR+/HER2-Ultra-Low | 4.8 months | 3.0 months | T-DXd had a significantly prolonged TOT.[16] |
| HR+/HER2-Null | 4.7 months | 3.4 months | A longer, though not statistically significant, TOT was observed for T-DXd.[16] |
| HR- (Triple-Negative) | Comparable | Comparable | Both agents performed similarly in this subgroup.[17][18] |
| HR-/HER2-Null (Sequencing) | 7.4 months (T-DXd first) | 11.7 months (SG first) | In this specific subgroup, initiating treatment with SG before T-DXd resulted in a significantly longer cumulative TOT and Overall Survival.[16] |
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of ADC performance. Below are outlines for key experiments.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC and its free payload on cancer cell lines with varying levels of target antigen expression.
Methodology:
-
Cell Culture: Maintain target-positive (e.g., NCI-N87 for HER2) and target-negative (e.g., MDA-MB-468) cancer cell lines in appropriate culture media.
-
Cell Seeding: Plate cells in 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the test ADC, a non-targeting control ADC, and the free payload. Add the compounds to the cells.
-
Incubation: Incubate the treated cells for a period of 72 to 120 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot cell viability against compound concentration and calculate the IC50 values using non-linear regression.
Caption: Workflow for In Vitro Cytotoxicity Assay.
Bystander Effect Assay
Objective: To assess the ability of an ADC's payload to kill neighboring, antigen-negative cells.
Methodology:
-
Cell Preparation: Co-culture antigen-positive cells (e.g., HER2-positive NCI-N87) and antigen-negative cells (e.g., HER2-negative MDA-MB-468).[6] The two cell populations can be distinguished, for example, by labeling with different fluorescent proteins (GFP for antigen-positive, RFP for antigen-negative).
-
Treatment: Treat the co-culture with the test ADC, a non-targeting control ADC, and a vehicle control.
-
Incubation: Incubate the cells for a defined period, allowing for ADC internalization, payload release, and diffusion.
-
Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the number of viable cells in each population (e.g., GFP-positive and RFP-positive cells).
-
Data Interpretation: A significant reduction in the number of viable antigen-negative (RFP-positive) cells in the wells treated with the test ADC, compared to controls, indicates a bystander effect.
Caption: Workflow for Bystander Effect Assay.
Conclusion
The development of topoisomerase I inhibitor-based ADCs has marked a significant advancement in oncology. Dxd-based ADCs, such as Trastuzumab deruxtecan, have demonstrated remarkable efficacy, particularly in tumors with low antigen expression, which is largely attributed to the high potency and strong bystander effect of the Dxd payload.[11] Comparative clinical data, especially against SN-38-based ADCs like Sacituzumab govitecan, show differentiated activity based on tumor subtypes and hormone receptor status, highlighting the importance of patient selection.[16][17][18] Newer payloads like exatecan show promise with even greater potency in preclinical models.[10] The continued benchmarking of these ADCs through rigorous preclinical and clinical studies will be essential for optimizing their use and expanding their therapeutic benefits to a broader range of patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. New Life of Topoisomerase I Inhibitors as Antibody Drug Conjugate Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comprehensive review on antibody-drug conjugates (ADCs) in the treatment landscape of non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates [mdpi.com]
- 15. vjoncology.com [vjoncology.com]
- 16. Comparison of trastuzumab deruxtecan and sacituzumab govitecan in HER2-negative metastatic breast cancer: a large real-world data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. carislifesciences.com [carislifesciences.com]
- 18. carislifesciences.com [carislifesciences.com]
Safety Operating Guide
Navigating the Safe Disposal of Dxd-d5: A Comprehensive Guide for Laboratory Professionals
Crucial safety information for researchers, scientists, and drug development professionals on the proper handling and disposal of Dxd-d5, a potent cytotoxic agent. This guide provides essential procedural steps to ensure laboratory safety and regulatory compliance.
This compound is a deuterated form of Dxd, a highly potent topoisomerase I inhibitor used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][2][3][4] Due to its ability to damage or kill cells, this compound and all materials contaminated with it must be handled with extreme caution and disposed of as hazardous cytotoxic waste.[5][6] Adherence to stringent disposal protocols is paramount to protect laboratory personnel and the environment from exposure to this hazardous substance.
Key Disposal Procedures at a Glance
Proper management of this compound waste is a multi-step process that begins at the point of generation and ends with its final disposal by a licensed waste management service. The following table summarizes the critical stages of this process.
| Stage | Key Procedural Steps | Rationale |
| 1. Waste Identification & Characterization | Classify all items that have come into contact with this compound as "Cytotoxic Waste" or "Chemotherapeutic Waste". This includes: pure compound, solutions, contaminated labware (e.g., vials, pipette tips, syringes, needles), personal protective equipment (PPE), and spill cleanup materials.[5][8] | To ensure that all potentially hazardous materials are handled and segregated correctly from the outset. |
| 2. Waste Segregation | At the point of generation, immediately segregate this compound waste from all other waste streams (e.g., regular trash, non-hazardous chemical waste, biohazardous waste). Use designated, color-coded waste containers.[5][7] | To prevent cross-contamination and ensure that cytotoxic waste is treated with the appropriate level of precaution throughout the disposal process. |
| 3. Container Selection & Management | - Solids & Labware: Use rigid, puncture-resistant containers with secure lids, clearly labeled for cytotoxic waste (often yellow or purple).[5][6][8]- Sharps: All sharps (needles, scalpels, etc.) must be placed in a designated, puncture-proof sharps container for chemotherapy waste.[8]- Liquids: Use leak-proof, chemically compatible containers with secure screw-top caps. | To ensure safe containment, prevent spills and leaks, and protect personnel from physical injury and chemical exposure. |
| 4. Labeling | Clearly label all waste containers with "Hazardous Waste," "Cytotoxic Waste," or "Chemotherapy Waste." The label should also include the full chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Carcinogenic"), the accumulation start date, and the principal investigator's name or laboratory contact.[9] | To provide clear identification of the container's contents and associated risks, ensuring proper handling, storage, and disposal, and to comply with regulatory requirements. |
| 5. Storage | Store sealed and labeled waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic. The storage area should have secondary containment to control any potential spills. | To minimize the risk of accidental exposure or spillage and to ensure that the waste is managed in a controlled environment pending collection. |
| 6. Final Disposal | Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. The primary method for the final disposal of cytotoxic waste is high-temperature incineration.[6][7] Do not dispose of this compound down the drain or in the regular trash. [9] | To ensure that the cytotoxic compound is destroyed in a safe and environmentally sound manner, in compliance with federal, state, and local regulations. |
Experimental Protocol: Decontamination of Labware and Spills
In the event of a spill or for the routine decontamination of non-disposable labware, a carefully controlled inactivation procedure is necessary. The following is a generalized protocol based on best practices for cytotoxic compounds.
Objective: To neutralize and decontaminate surfaces and equipment contaminated with this compound.
Materials:
-
Personal Protective Equipment (PPE): Two pairs of chemotherapy-rated gloves, disposable gown, safety goggles, and a respirator (if handling powders or creating aerosols).
-
Spill kit appropriate for cytotoxic drugs.
-
Absorbent pads.
-
Designated cytotoxic waste containers.
-
Deactivating solution (e.g., a high pH solution or a solution of sodium hypochlorite, depending on institutional guidelines and compound compatibility). Note: The efficacy of specific deactivating solutions on this compound has not been empirically determined from the available literature. Consult your institution's EHS department for recommended deactivating agents.
-
70% ethanol (B145695) or isopropanol.
Procedure:
-
Preparation: Ensure the area is well-ventilated, preferably within a chemical fume hood. Don appropriate PPE.
-
Containment: If a spill occurs, restrict access to the area. Use a spill kit to contain the spill. Place absorbent pads over the spill, working from the outside in.
-
Initial Cleanup: Carefully collect all absorbent materials and any broken glass (using tongs or a forceps) and place them into a designated cytotoxic waste container.
-
Decontamination: a. Apply the institutionally approved deactivating solution to the contaminated area or labware. b. Allow for the recommended contact time as specified by your EHS department. c. Thoroughly wipe the area with fresh absorbent pads, and dispose of them as cytotoxic waste.
-
Rinsing: a. Wipe the area with 70% ethanol or isopropanol. b. For non-disposable labware, after decontamination, wash thoroughly with soap and water, followed by a final rinse with distilled water.
-
Final Disposal: Dispose of all used PPE and cleaning materials as cytotoxic waste.
This compound Disposal Workflow
The following diagram illustrates the logical flow of the proper disposal procedure for this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Dxd | DNA topoisomerase inhibitor | CAS 1599440-33-1 | Buy Dxd from Supplier InvivoChem [invivochem.com]
- 4. This compound|CAS |DC Chemicals [dcchemicals.com]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. securewaste.net [securewaste.net]
- 7. danielshealth.ca [danielshealth.ca]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Dxd-d5
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of Dxd-d5, a deuterated derivative of Exatecan. As a potent topoisomerase I inhibitor and a component of antibody-drug conjugates (ADCs), this compound is classified as a highly potent active pharmaceutical ingredient (HPAPI) and must be handled with extreme caution to prevent occupational exposure.[1][2] Adherence to these protocols is mandatory to ensure personal, collegial, and environmental safety.
This compound's mechanism of action involves the stabilization of the topoisomerase I-DNA cleavage complex, which can lead to DNA damage and cell death.[3] Therefore, it should be treated as a potentially genotoxic and cytotoxic compound. The non-deuterated form, Dxd, is classified as toxic if swallowed.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a barrier against exposure. The following table outlines the minimum required PPE for all procedures involving this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloves | Powder-free, disposable nitrile gloves tested for use with chemotherapy agents (ASTM D6978). The outer glove should be worn over the gown cuff. | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove.[4] |
| Body Protection | Disposable Gown | Lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | Protects the body from contamination and prevents the transfer of the compound outside the designated handling area.[4][5] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-rated safety goggles and a full-face shield. | Provides comprehensive protection against splashes, aerosols, and airborne particles.[6] |
| Respiratory Protection | N95 or Higher Respirator | A NIOSH-approved N95 or higher-rated respirator. Fit-testing is mandatory. | Protects against the inhalation of airborne particles, especially when handling the powdered form of the compound.[6] |
Operational Plans: Safe Handling Workflow
All handling of this compound, particularly in its powdered form, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a containment isolator to protect both the product and personnel. The work surface should be covered with a disposable, plastic-backed absorbent pad.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with extreme care and in accordance with all federal, state, and local regulations for cytotoxic waste.
| Waste Type | Description | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gown, shoe covers), weighing paper, pipette tips, and any other disposable materials that have come into contact with this compound. | Place in a clearly labeled, sealed hazardous waste container designated for "Trace Chemotherapy Waste" or "Cytotoxic Waste".[6] |
| Liquid Waste | Unused solutions of this compound and solvent rinses from cleaning contaminated glassware. | Collect in a dedicated, sealed, and properly labeled hazardous waste container. |
| Sharps Waste | Needles, syringes, or any other sharp objects contaminated with this compound. | Dispose of immediately in a designated, puncture-resistant cytotoxic sharps container. |
All waste containers must be clearly labeled as "Cytotoxic Waste" and include the name of the compound.[6]
Emergency Preparedness: Spill Management
In the event of a spill, immediate action is crucial to contain the contamination and mitigate exposure.
Spill Kit Contents
A dedicated cytotoxic spill kit must be readily available in all areas where this compound is handled.
| Item | Quantity | Purpose |
| Personal Protective Equipment | 2 sets | Includes chemotherapy-rated gloves, disposable gown, shoe covers, N95 respirator, and safety goggles/face shield. |
| Absorbent Materials | As needed | Absorbent pads, pillows, or granules for liquid spills. Damp absorbent pads for solid spills to prevent dust generation.[7] |
| Cleaning Supplies | 1 set | Scoop and scraper, detergent solution, and disposable cloths. |
| Waste Disposal | 2 sets | Labeled cytotoxic waste bags and ties. |
| Signage | 1 | "Cytotoxic Spill" warning sign. |
Spill Cleanup Protocol
The following workflow outlines the immediate steps to be taken in the event of a this compound spill.
Occupational Exposure
Currently, there are no established occupational exposure limits (OELs) specifically for this compound. However, a comprehensive OEL monograph is available for its parent compound, Exatecan, which should be consulted for detailed toxicological information and control banding recommendations.[5] All handling procedures should aim to minimize exposure to the lowest possible level.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
1. Preparation:
-
Ensure the Class II Biological Safety Cabinet (BSC) is certified and operating correctly.
-
Cover the work surface of the BSC with a new, disposable, plastic-backed absorbent pad.
-
Gather all necessary materials: this compound vial, appropriate solvent, dedicated and calibrated pipettes with disposable tips, and a pre-labeled, sealable container for the stock solution.
-
Don all required PPE as specified in the table above.
2. Reconstitution:
-
Carefully unpackage the this compound vial inside the BSC.
-
Slowly and carefully add the required volume of solvent to the vial to avoid splashing or aerosol generation.
-
Gently swirl the vial to dissolve the contents completely. Do not shake or vortex.
-
Visually inspect the solution to ensure complete dissolution and the absence of particulate matter.
3. Aliquoting and Storage:
-
Using a dedicated pipette, carefully transfer the desired aliquots of the stock solution into pre-labeled cryovials.
-
Securely cap and seal each cryovial.
-
Decontaminate the exterior of the cryovials before removing them from the BSC.
-
Store the aliquots at the recommended temperature, protected from light.
4. Cleanup:
-
Dispose of all contaminated disposable materials (e.g., pipette tips, absorbent pad, empty vial) in the designated cytotoxic waste container located within the BSC.
-
Thoroughly decontaminate all non-disposable equipment used in the procedure.
-
Clean the interior surfaces of the BSC according to the manufacturer's instructions.
5. Post-Procedure:
-
Doff PPE in the designated area, ensuring no self-contamination.
-
Dispose of all PPE as cytotoxic waste.
-
Wash hands thoroughly with soap and water.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent cytotoxic compound this compound and maintain a safe laboratory environment.
References
- 1. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 2. dam.lonza.com [dam.lonza.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exatecan - OEL Fastrac with ADE - Affygility Solutions [affygility.com]
- 6. benchchem.com [benchchem.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
